Vildagliptin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-KRANLNKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Vildagliptin-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of Vildagliptin-d7, a deuterated analog of Vildagliptin. It is primarily intended for use as an internal standard in the quantitative analysis of Vildagliptin in biological matrices and pharmaceutical formulations by mass spectrometry.[1] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-deuterated parent compound without significantly altering its chemical behavior in analytical systems.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for method development, formulation, and stability studies.
| Property | Value | Reference(s) |
| Formal Name | (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine-2,3,3,4,4,5,5-d7-carbonitrile | [1] |
| CAS Number | 1133208-42-0 | [1][2] |
| Molecular Formula | C₁₇H₁₈D₇N₃O₂ | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
| Appearance | Solid | [1] |
| pKa | 9.03 | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | [1] |
Experimental Protocols and Methodologies
The characterization and quantification of Vildagliptin and its deuterated internal standard, this compound, rely on several advanced analytical techniques. The following sections detail the methodologies commonly employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS is the gold standard for quantifying Vildagliptin in biological samples, such as human plasma, due to its high sensitivity and selectivity. This compound is the preferred internal standard for this application.
Objective: To accurately quantify Vildagliptin concentrations in human plasma.
Methodology:
-
Sample Preparation and Stabilization: A significant challenge in the bioanalysis of Vildagliptin is its instability in plasma. To prevent degradation, malic acid is added to the K2EDTA human plasma samples.[4]
-
Extraction: The drug and its internal standard (this compound) can be extracted from the plasma using solid-phase extraction (SPE) for a clean sample.[5]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., C18 Asentis Express) is typically used.[4]
-
Mobile Phase: A combination of acetonitrile and an aqueous buffer, such as 5mM ammonium trifluoroacetate, is used for elution.[4] Gradient or isocratic elution can be applied.
-
Run Time: Optimized methods can achieve short run times of approximately 2.2 minutes.[4]
-
-
Mass Spectrometric Detection:
-
Quantification: A calibration curve is generated using known concentrations of Vildagliptin, and the concentration in unknown samples is determined by comparing the peak area ratio of Vildagliptin to this compound. The method can be validated over a wide concentration range, such as 1.00 to 851.81 ng/mL.[4]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Formulation Analysis
Reverse-phase HPLC with UV detection is a widely used method for determining the purity of Vildagliptin and its content in pharmaceutical dosage forms.[7][8]
Objective: To assess the purity of Vildagliptin substance or its concentration in tablets.
Methodology:
-
Chromatographic System:
-
Column: A C18 stationary phase is most common (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (like phosphate buffer) is used.[8] The pH of the buffer is often adjusted to around 4.5-7.0 to ensure Vildagliptin is in its ionized state.[7][8] A common mobile phase composition is Methanol:water (60:40 v/v).[8]
-
Flow Rate: A standard flow rate is between 0.8 and 1.0 mL/min.[8]
-
-
Detection:
-
Detector: A UV-Vis spectrophotometric detector is used.
-
Wavelength: Vildagliptin lacks a strong chromophore, resulting in a primary absorption peak around 200 nm.[3][7] However, for practical analysis in formulations, detection is often performed at wavelengths between 207 nm and 220 nm to minimize interference from excipients.[8][9]
-
-
Validation: The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Forced Degradation and Stability Studies
Forced degradation studies are critical for identifying potential degradation products and understanding the intrinsic stability of a drug substance.
Objective: To evaluate the stability of Vildagliptin under various stress conditions.
Methodology: Vildagliptin is subjected to a range of harsh conditions to induce degradation. The resulting samples are then analyzed, typically by a stability-indicating HPLC method.[10][11]
-
Acidic Hydrolysis: The drug is exposed to an acidic solution (e.g., 1M HCl) at elevated temperatures (e.g., 70°C).[12]
-
Basic Hydrolysis: The drug is treated with a basic solution (e.g., 1M NaOH) at room or elevated temperatures. Vildagliptin shows significant degradation under these conditions.[12]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-6% H₂O₂).[10][12] Vildagliptin is particularly unstable in oxidative conditions.[12]
-
Thermal Stress: The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period.[10]
-
Photolytic Stress: The drug is exposed to UV light to assess its photosensitivity. Vildagliptin generally shows good stability under UV conditions.[10]
Analysis of the stressed samples helps in developing stability-indicating analytical methods and understanding how excipients might impact the drug's stability in a final formulation.[12]
Visualizations: Workflows and Signaling Pathways
Analytical Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the analytical characterization of this compound as an internal standard.
Mechanism of Action: Vildagliptin's Effect on the Incretin Pathway
Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[13][14][15] By blocking DPP-4, Vildagliptin prevents the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][16] This enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[14][15][17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vildagliptin D7 | 1133208-42-0 [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyscijournal.com [pharmacyscijournal.com]
- 9. ijsred.com [ijsred.com]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 15. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jicrcr.com [jicrcr.com]
Vildagliptin-d7 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and mechanism of action of vildagliptin-d7 as an internal standard in the quantitative bioanalysis of the anti-diabetic drug, vildagliptin. This document details the underlying principles of its use, experimental protocols, and quantitative performance data, offering a comprehensive resource for researchers in the field of pharmacokinetics and drug metabolism.
Introduction: The Role of Vildagliptin and the Need for Precise Quantification
Vildagliptin is an oral anti-hyperglycemic agent that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By preventing the inactivation of these hormones, vildagliptin enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[2][3]
Accurate and precise quantification of vildagliptin in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. The use of a suitable internal standard is paramount in LC-MS/MS to ensure the reliability of the results by correcting for variability during sample preparation and analysis.
Mechanism of Action as an Internal Standard
This compound is a deuterated analog of vildagliptin, meaning that seven hydrogen atoms in the vildagliptin molecule have been replaced with deuterium atoms. This isotopic labeling is the key to its function as an ideal internal standard.
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte (vildagliptin) and thus exhibits nearly identical physicochemical properties. This includes its behavior during sample preparation steps like protein precipitation or solid-phase extraction, as well as its chromatographic retention time and ionization efficiency in the mass spectrometer.
However, due to the mass difference imparted by the deuterium atoms, this compound can be distinguished from vildagliptin by the mass spectrometer. By adding a known amount of this compound to every sample, it co-elutes with vildagliptin and experiences the same extent of any potential analyte loss during extraction or fluctuations in instrument response (e.g., ion suppression). The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if the absolute signal intensities vary, thus correcting for potential errors and ensuring high precision and accuracy.
Figure 1: Workflow for Bioanalysis using this compound as an Internal Standard.
Vildagliptin's Therapeutic Mechanism of Action
To provide context for its bioanalysis, it is important to understand the therapeutic mechanism of vildagliptin.
Figure 2: Signaling Pathway of Vildagliptin's Therapeutic Action.
Experimental Protocols
The following sections detail common experimental methodologies for the quantification of vildagliptin in human or rat plasma using this compound as an internal standard.
Sample Preparation
Two primary methods for extracting vildagliptin from plasma are protein precipitation and solid-phase extraction.
4.1.1. Protein Precipitation (PPT)
This is a rapid and straightforward method for sample clean-up.
-
Protocol:
-
Pipette a 20 µL aliquot of the plasma sample into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution (e.g., 250 ng/mL of this compound in a water-acetonitrile mixture).
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture to ensure complete mixing.
-
Centrifuge the samples at high speed (e.g., 20,000 rcf for 5 minutes).
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
-
4.1.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X) according to the manufacturer's instructions.
-
Load the plasma sample, to which this compound has been added, onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and 5 mM sodium lauryl sulphate).[4][5]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables summarize typical LC-MS/MS parameters used in published methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| Column | ACE 3 C18 PFP, Hypurity C18 (150 mm x 2.1 mm, 5 µm), Cosmosil CN (150 x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v) or 10 mM ammonium formate (pH 5.0) and methanol (e.g., 30:70 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 2 - 20 µL |
| Column Temperature | 40°C |
| Run Time | < 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Vildagliptin | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | 304.4 | 311.1 |
| Product Ion (m/z) | 154.1 | 161.1 |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The tables below summarize key validation parameters from various studies.
Table 3: Linearity and Sensitivity of Vildagliptin Quantification
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 7.06 - 3023.81 | >0.99 | 7.06 | [6] |
| 1.11 - 534.0 | >0.99 | 1.11 | [2] |
| 0.2 - 160 | >0.99 | 0.2 | [4][5] |
Table 4: Precision and Accuracy Data for Vildagliptin Quantification
| Quality Control Sample | Within-batch Precision (%RSD) | Between-batch Precision (%RSD) | Accuracy (%) | Reference |
| LQC, MQC, HQC | < 9% | < 9% | ± 15% of nominal values | [6] |
| LQC, MQC, HQC, ULOQC | 0.9% - 8.5% | 0.9% - 8.5% | 99.8% - 109.3% | [2] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, ULOQC: Upper Limit of Quantification Quality Control
Table 5: Recovery Data
| Analyte | Extraction Method | Recovery (%) | Reference |
| Vildagliptin | Solid-Phase Extraction | 92.26 | [4][5] |
| This compound (ISTD) | Solid-Phase Extraction | 89.58 | [4][5] |
Conclusion
The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the quantification of vildagliptin. Its mechanism of action relies on the principle of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the unlabeled analyte allow for the correction of variability during sample processing and analysis. The distinct mass-to-charge ratio of this compound enables its separate detection by the mass spectrometer, ensuring accurate and precise results. The experimental protocols and quantitative data presented in this guide demonstrate the robustness and reliability of methods employing this compound, making it an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. pharmacyscijournal.com [pharmacyscijournal.com]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. journalcmpr.com [journalcmpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid‐phase extraction treatment is required for measurement of active glucagon‐like peptide‐1 by enzyme‐linked immunosorbent assay kit affected by heterophilic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Deuterated Vildagliptin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide for the synthesis and purification of deuterated Vildagliptin. Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The introduction of deuterium, a stable isotope of hydrogen, into drug molecules can offer significant advantages, including altered metabolic profiles and improved pharmacokinetic properties, a strategy of growing interest in drug development.[1]
This document outlines a proposed synthetic pathway for Vildagliptin deuterated on the pyrrolidine ring, starting from commercially available deuterated L-proline. The methodologies presented are based on established, high-yielding synthetic routes for non-deuterated Vildagliptin and general principles of isotopic labeling.[2][3][4][5] Detailed experimental protocols, purification techniques, and analytical methods are provided to guide researchers in the preparation and characterization of this important isotopologue.
Proposed Synthesis of Deuterated Vildagliptin
The proposed synthesis involves a multi-step process commencing with a deuterated starting material, L-proline-d7, to construct the key deuterated intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d6. This intermediate is then coupled with the second key intermediate, 3-amino-1-adamantanol, to yield the final deuterated Vildagliptin product.
The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic pathway for deuterated Vildagliptin.
Experimental Protocols
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid-d6
This protocol is adapted from established methods for the N-acylation of L-proline.[4][5]
-
To a round-bottom flask containing tetrahydrofuran (THF, 10 mL per gram of proline), add L-Proline-d7 (1 equivalent).
-
Cool the stirred suspension to 0°C under an argon or nitrogen atmosphere.
-
Slowly add chloroacetyl chloride (1.5 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2.5 to 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water (2 mL per gram of proline).
-
Stir for 20 minutes, then add saturated brine (2 mL per gram of proline) and ethyl acetate (20 mL per gram of proline).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield a residue. Crystallize the residue from a suitable solvent like isopropyl ether to afford the product.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d6
This two-part step involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.[4]
-
Part A: Amide Formation
-
Dissolve the carboxylic acid from Step 1 (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂, 1.2 equivalents).
-
Stir at room temperature for 2-3 hours to form the acyl chloride.
-
In a separate flask, prepare a concentrated solution of ammonium hydroxide (NH₄OH). Cool it to 0°C.
-
Slowly add the acyl chloride solution to the ammonium hydroxide solution, maintaining the temperature below 10°C.
-
Stir vigorously for 1 hour.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under vacuum to obtain the crude amide.
-
-
Part B: Dehydration to Nitrile
-
Dissolve the crude amide from Part A (1 equivalent) in a dry solvent such as dimethylformamide (DMF) or ethyl acetate.
-
Cool the solution to 0°C.
-
Add a dehydrating agent. Common agents include trifluoroacetic anhydride (TFAA, 1.5 equivalents) or cyanuric chloride (0.5 equivalents).
-
Stir the mixture at room temperature for 4-5 hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the crude deuterated carbonitrile intermediate. This intermediate may be purified by column chromatography or used directly in the next step.
-
Step 3: Synthesis of Vildagliptin-d6 (Condensation)
This is the key coupling step to form the final Vildagliptin structure.[6]
-
In a round-bottom flask, suspend 3-amino-1-adamantanol (1 equivalent), potassium carbonate (K₂CO₃, 2.5 equivalents), and a catalytic amount of potassium iodide (KI, 0.1 equivalents) in a suitable solvent such as acetonitrile or acetone (10 mL per gram of adamantanol).
-
Heat the mixture to reflux (approximately 80-85°C for acetonitrile).
-
Add the deuterated intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d6 (1.1 equivalents), to the refluxing mixture. The addition can be done portion-wise over 1-2 hours to control the reaction.
-
Maintain the reaction at reflux for 4-6 hours, monitoring its progress by HPLC.
-
After completion, cool the reaction mixture to 65-70°C and filter off the inorganic salts.
-
Wash the solid residue with the reaction solvent.
-
Combine the filtrates and distill the solvent under vacuum at 50-55°C to obtain the crude deuterated Vildagliptin.
Purification and Analysis
Purification of the final compound is critical to remove unreacted starting materials, reagents, and side products to achieve the high purity required for pharmaceutical applications.
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying crude Vildagliptin.
-
Suspend the crude Vildagliptin-d6 in a suitable solvent. Solvents such as isopropanol (IPA), ethyl acetate, or methanol-dichloromethane mixtures have been reported for Vildagliptin.[7][8]
-
Heat the suspension to obtain a clear solution (e.g., 80-85°C for IPA).
-
Optionally, treat the hot solution with activated charcoal to remove colored impurities, followed by filtration through a bed of Celite.
-
Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.
-
Maintain at low temperature for 1-2 hours to maximize crystal formation.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Dry the purified Vildagliptin-d6 under vacuum at 50-55°C.
The general workflow for purification and analysis is outlined below.
Figure 2: General workflow for the purification and analysis of Vildagliptin-d6.
Analytical Methods
A suite of analytical techniques is necessary to confirm the identity, purity, and deuterium incorporation of the final product.
Mass Spectrometry (MS): Mass spectrometry is essential to confirm the successful incorporation of deuterium. The molecular weight of Vildagliptin-d6 should be higher than that of non-deuterated Vildagliptin (303.40 g/mol ) by the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass for confirmation. GC-MS and LC-MS/MS methods are also widely used for quantification and impurity profiling.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a reduction in signal intensity or absence of signals at the positions where deuterium has been incorporated. ²H (Deuterium) NMR can be used to directly observe the deuterium signals, confirming their location in the molecule. ¹³C NMR can also provide structural confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of Vildagliptin. A reversed-phase C18 column is typically used.
Chiral HPLC: Since Vildagliptin is a single enantiomer drug ((S)-configuration), assessing enantiomeric purity is mandatory. The R-enantiomer is considered an impurity. Chiral stationary phases, such as Chiralpak columns, are used for this separation.
Data Presentation
The following tables summarize typical quantitative data and analytical conditions based on literature for non-deuterated Vildagliptin, which can be used as a benchmark for the deuterated synthesis.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (Non-deuterated) |
| 1 | N-Acylation of L-Proline | Chloroacetyl chloride, THF | ~90%[4] |
| 2 | Nitrile Formation | TFAA or Cyanuric Chloride | ~84%[4] |
| 3 | Condensation | K₂CO₃, KI, Acetonitrile | 60-70%[7] |
| 4 | Purification | Recrystallization (IPA) | >90% recovery |
| Overall | - | - | ~45-55% (Estimated) |
Table 2: HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Buffer (e.g., 2mM Ammonium Acetate, pH 7.0) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[11] |
| Column Temperature | 25°C |
Table 3: Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiralpak IC |
| Mobile Phase | Ethanol and Diethylamine (100:0.1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Resolution (R/S) | > 4.0 |
Note: The yields and specific conditions provided are based on literature for non-deuterated Vildagliptin and should be optimized for the deuterated analogue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US3576860A - Preparation of chloroacetyl chloride - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Vildagliptin vs. Vildagliptin-d7: A Technical Guide to Molecular Weight Differentiation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight difference between vildagliptin and its deuterated analogue, vildagliptin-d7. It details the underlying principles of this difference, the experimental protocols for its determination, and the pharmacological context of vildagliptin's mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this significant antidiabetic compound.
Core Molecular Data: Vildagliptin and this compound
The primary distinction between vildagliptin and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight. The quantitative data for these two compounds are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40[1][2][3][4][5][6][7][8] |
| This compound | C₁₇H₁₈D₇N₃O₂ | 310.4[9] |
Note: The exact molecular weight may vary slightly depending on the source.
Vildagliptin's Mechanism of Action: A Signaling Pathway
Vildagliptin is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[10][11] This dual action leads to improved glycemic control in patients with type 2 diabetes.[10]
Experimental Protocols for Molecular Weight Determination
The molecular weights of vildagliptin and its deuterated isotopologue are typically determined using mass spectrometry (MS), often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC). This compound is commonly used as an internal standard for the quantification of vildagliptin in biological matrices due to its similar chemical properties and distinct mass.[9]
Representative LC-MS/MS Protocol for Vildagliptin Analysis
This protocol is a synthesis of methodologies reported for the quantification of vildagliptin in biological samples, such as plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of internal standard solution (this compound) and 25 µL of 0.1N NaOH.
-
Vortex the mixture for 10 seconds.
-
Add 1.5 mL of ethyl acetate and vortex for 5 minutes for extraction.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1.3 mL of the supernatant (organic layer) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
2. Chromatographic Separation
-
Chromatographic System: HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and 2 mM ammonium acetate (e.g., 90:10 v/v).
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of vildagliptin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
The molecular weight difference between vildagliptin and this compound is a direct consequence of isotopic labeling, a fundamental technique in modern analytical chemistry and drug development. This seemingly minor modification allows for the precise and accurate quantification of vildagliptin in complex biological matrices, which is crucial for pharmacokinetic and metabolic studies. The methodologies outlined in this guide, coupled with an understanding of vildagliptin's mechanism of action, provide a solid foundation for researchers and scientists working with this important therapeutic agent.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. akjournals.com [akjournals.com]
- 3. jmpas.com [jmpas.com]
- 4. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
Commercial Suppliers and Technical Applications of Vildagliptin-d7 for Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of commercially available Vildagliptin-d7 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and effectively incorporating it into their analytical methodologies. This document outlines key suppliers, presents critical quantitative data in a comparative format, details experimental protocols for its use in bioanalytical assays, and provides visual diagrams of relevant biological pathways and experimental workflows.
Commercial Availability of this compound
This compound is primarily utilized as an internal standard for the quantification of vildagliptin in biological samples using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Several chemical suppliers offer this compound for research and development purposes. The products are strictly intended for laboratory research and not for human or veterinary use.[2][3] Below is a summary of key information from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Cayman Chemical | 1133208-42-0 | C₁₇H₁₈D₇N₃O₂ | 310.4 | Offers this compound with ≥99% deuterated forms (d₁-d₇).[1] |
| Hexonsynth | 924914-75-0 (Unlabeled) | C₁₇H₁₉D₇ClN₃O₂ (Hydrochloride) | 346.90 | Provides this compound Hydrochloride.[4] |
| Clinivex | Not Specified | Not Specified | Not Specified | Available in 10mg, 50mg, and 100mg unit sizes.[2] |
| Sussex Research | 1133208-42-0 | C₁₇H₁₈D₇N₃O | 310.44 | Specifies storage at -20°C.[3] |
| Biorbyt | 1133208-42-0 | C₁₇H₁₈D₇N₃O₂ | 310.44 | Available in 1 mg and 5 mg sizes.[5] |
| Aquigen Bio Sciences | 1133208-42-0 | C₁₇H₁₈D₇N₃O₂ | 310.5 | Supplied with comprehensive characterization data for analytical method development and validation.[6] |
| Simson Pharma Limited | Not Specified | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[7] |
| MedChemExpress | Not Specified | Not Specified | Not Specified | Labeled as LAF237-d7.[8] |
| ChemicalBook | 1133208-42-0 | Not Specified | Not Specified | Lists multiple suppliers.[9] |
Mechanism of Action: Vildagliptin and the Incretin Pathway
Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[2][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances pancreatic β-cell responsiveness to glucose, leading to improved insulin secretion.[3] It also suppresses glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[3] This dual action on insulin and glucagon helps to improve glycemic control in patients with type 2 diabetes.[2][5]
Experimental Protocol: Bioanalytical Quantification of Vildagliptin using this compound
The following is a generalized experimental protocol for the quantification of vildagliptin in plasma using this compound as an internal standard, based on common practices in published LC-MS/MS methods.
Materials and Reagents
-
Vildagliptin analytical standard
-
This compound internal standard
-
Blank biological matrix (e.g., human or rat plasma)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Vildagliptin and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in a mixture of acetonitrile and water (e.g., 20:80, v/v) to create calibration standards at various concentration levels.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a fixed concentration (e.g., 250 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette a small aliquot (e.g., 20 µL) of plasma sample (calibration standard, quality control, or unknown) into a polypropylene tube.
-
Add a fixed volume (e.g., 50 µL) of the IS working solution (this compound) to each tube, except for the double blank.
-
Add a larger volume of acetonitrile (e.g., 1.0 mL) to precipitate the plasma proteins.
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 20,000 rcf) for a minimum of 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used (e.g., ACE 3 C18 PFP, 150 mm × 4.6 mm, 3μm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of ammonium acetate buffer and acetonitrile (20:80, v/v).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 2-10 µL).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vildagliptin: m/z 304.4 → 154.1
-
This compound: m/z 311.1 → 161.1
-
-
Dwell Time: Typically set around 200-400 ms per transition.
-
Data Analysis
The concentration of vildagliptin in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards with known concentrations.
Conclusion
This compound is a critical tool for researchers engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies of vildagliptin. Its commercial availability from a range of suppliers facilitates its procurement for research purposes. The detailed experimental protocol provided herein, along with the visual representations of the underlying biological mechanism and analytical workflow, offers a comprehensive resource for the scientific community. Adherence to validated analytical methods, such as the LC-MS/MS protocol outlined, is essential for generating accurate and reproducible data in preclinical and clinical research.
References
- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jicrcr.com [jicrcr.com]
- 6. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciensage.info [sciensage.info]
A Technical Guide to Vildagliptin-d7: Certificate of Analysis and Quality Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality specifications for Vildagliptin-d7. This compound serves as a critical internal standard for the accurate quantification of Vildagliptin in various biological matrices and pharmaceutical formulations, primarily by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1]. Ensuring the identity, purity, and stability of this deuterated analog is paramount for generating reliable and reproducible data in preclinical and clinical research.
This compound: Certificate of Analysis Data
A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and physicochemical properties. The data presented below is a summary of typical values found across various suppliers.
Physicochemical Properties
This table summarizes the fundamental chemical and physical characteristics of this compound.
| Parameter | Specification | Reference |
| Chemical Name | (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine-2,3,3,4,4,5,5-d7-carbonitrile | [1][2] |
| CAS Number | 1133208-42-0 | [1][3][4] |
| Molecular Formula | C₁₇H₁₈D₇N₃O₂ | [1][3] |
| Molecular Weight | 310.4 g/mol | [1][3] |
| Appearance | White to off-white solid | [5][6] |
| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 15 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| Storage Conditions | -20°C for long-term storage | [3] |
Analytical Data
This table outlines the results from specific analytical tests performed to confirm the quality of a batch of this compound.
| Test | Specification | Reference |
| Purity (HPLC) | >95% - 99.3% | [2][3] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₇) | [1][2] |
| Mass Spectrum | MH⁺: 311.3 (Consistent with structure) | [2] |
| ¹H-NMR | Consistent with structure | [7] |
| Infrared (IR) Spectrum | Conforms to reference spectrum | [2] |
| Optical Rotation | [α]ᴰ = -86.9° | [2] |
Quality Specifications and Control
The quality specifications for this compound are based on guidelines from the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP).[8] These tests ensure that the material is suitable for its intended use in quantitative analysis. The active substance specification generally includes tests for appearance, solubility, identity, assay, and purity.[5]
| Parameter | Method | Acceptance Criteria |
| Identity | IR, ¹H-NMR, MS | Spectrum conforms to the reference standard. |
| Assay/Purity | RP-HPLC | ≥95% |
| Enantiomeric Purity | Chiral HPLC | Specification for the (S)-isomer is established.[5] |
| Related Substances | HPLC, LC-MS | Impurities are controlled based on ICH guidelines.[5] |
| Residual Solvents | GC | Within ICH-specified limits. |
| Water Content | Karl Fischer (KF) | Report value. |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following sections describe typical protocols for the most important analytical tests.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity
This method is widely used to determine the purity of Vildagliptin and its deuterated analog.
-
Instrumentation: Waters HPLC system with a UV detector.
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A 50:50 (v/v) mixture of a phosphate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10-20 µL.[11]
-
Detection: UV at 210 nm.[9]
-
Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the sample in the mobile phase, followed by sonication. This is further diluted to the working concentration (e.g., 40 µg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This compound is primarily used as an internal standard in LC-MS/MS assays to quantify Vildagliptin. The stable isotope label ensures that it co-elutes and has nearly identical ionization efficiency as the unlabeled analyte, correcting for variations in sample preparation and instrument response.
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: A suitable C18 column.[10]
-
Mobile Phase: Typically a gradient elution using a mixture of buffer (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[12]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.[12]
-
MRM Transitions:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract the analyte and internal standard from biological matrices like plasma or serum.
Infrared (IR) Spectroscopy for Identity
IR spectroscopy is a fundamental technique for confirming the chemical identity of a substance by identifying its functional groups.
-
Methodology: The IR spectrum is typically obtained using potassium bromide (KBr) tablets containing the sample.
-
Characteristic Absorption Bands (for Vildagliptin):
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of complex analytical processes and relationships.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sussex-research.com [sussex-research.com]
- 4. Vildagliptin D7 | 1133208-42-0 [chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Pharmaceutical quality evaluation of marketed vildagliptin tablets in Bangladesh based on the United States Pharmacopeia specifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpamc.com [ajpamc.com]
- 10. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyscijournal.com [pharmacyscijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Vildagliptin-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vildagliptin-d7. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for the quantification of vildagliptin in bioanalytical studies. This guide details storage recommendations, stability under various stress conditions, and key experimental protocols.
Core Stability and Storage Recommendations
This compound, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, is primarily used in pharmacokinetic and bioequivalence studies. Proper handling and storage are crucial to maintain its isotopic purity and chemical integrity.
Storage Conditions:
For long-term storage, this compound should be kept at -20°C .[1] Short-term storage at room temperature is permissible, particularly during shipping in the continental US.[1] The compound is supplied as a solid and is known to be hygroscopic; therefore, it should be stored under an inert atmosphere.
General Stability:
Under the recommended storage conditions of -20°C, this compound is stable for at least two years .[1]
Forced Degradation and Stability Profile
While specific quantitative long-term stability data for this compound is not extensively published, forced degradation studies on Vildagliptin provide critical insights into its stability profile. The degradation pathways of this compound are expected to be analogous to those of Vildagliptin. These studies subject the drug substance to harsh conditions to predict its degradation products and pathways.
Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, particularly at elevated temperatures.[2][3] Conversely, it demonstrates relative stability under thermal and photolytic stress in the absence of other degrading agents.
| Stress Condition | Temperature | Reagent | Duration | Degradation | Key Degradation Products | Reference |
| Acidic Hydrolysis | 70°C | 1M HCl | 210 min | ~85% | [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid, 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid and its O-methyl ester | [2][4] |
| Acidic Hydrolysis | 23°C | 1M HCl | 240 min | 59.28% | Not specified in detail | [2] |
| Basic Hydrolysis | 60°C | 0.01M NaOH | 30 min | >10% | 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide | [2][4] |
| Basic Hydrolysis | 23°C | 1M NaOH | 240 min | 84.33% | Not specified in detail | [2] |
| Oxidative Degradation | Room Temp | 6% H₂O₂ | 30 min | >25% | 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide | [2][4] |
| Oxidative Degradation | 23°C | 3% H₂O₂ | 180 min | 87.04% | Not specified in detail | [2] |
| Thermal Degradation | 80°C, 120°C, 150°C | None | 7 hours | No significant degradation | Not applicable | [5] |
| Photolytic Degradation | UV light | None | Not specified | No significant degradation | Not applicable | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. Below are representative protocols derived from published literature on Vildagliptin stability.
Protocol 1: Forced Degradation in Solution
This protocol outlines the general procedure for subjecting Vildagliptin to various stress conditions in solution.
-
Preparation of Stock Solution: A stock solution of Vildagliptin is prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol or a mixture of buffer and organic solvent.[5][6]
-
Acidic Degradation: The stock solution is mixed with an equal volume of a strong acid (e.g., 1M HCl) and incubated at a specific temperature (e.g., 70°C or room temperature) for a defined period.[2][5] Samples are withdrawn at various time points.
-
Basic Degradation: The stock solution is treated with a strong base (e.g., 1M NaOH) and incubated under controlled temperature and time conditions.[2][5]
-
Oxidative Degradation: The stock solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.[2][5]
-
Neutralization and Dilution: After the specified stress period, the acidic and basic samples are neutralized. All samples are then diluted with the mobile phase to a suitable concentration for analysis.[5]
-
Analysis: The stressed samples are analyzed by a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent drug and identify degradation products.[2][5][6]
Protocol 2: Solid-State Thermal and Photolytic Stress Testing
This protocol describes the methodology for assessing the stability of Vildagliptin in its solid form.
-
Sample Preparation: A known quantity of Vildagliptin powder is placed in appropriate containers (e.g., glass vials).[5]
-
Thermal Stress: The samples are stored in a calibrated oven at elevated temperatures (e.g., 80°C, 120°C, and 150°C) for a predetermined duration.[5]
-
Photolytic Stress: Samples are exposed to a controlled source of UV light in a photostability chamber. Control samples are wrapped in aluminum foil to protect them from light.
-
Sample Analysis: After exposure, the samples are dissolved in a suitable diluent to a known concentration and analyzed by a validated analytical method.[5]
Visualizations
Vildagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Vildagliptin functions as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[3] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][3][7] This dual action leads to improved glycemic control.
Experimental Workflow for this compound Analysis
The quantification of Vildagliptin in biological matrices typically involves the use of this compound as an internal standard to ensure accuracy and precision. The following diagram illustrates a standard experimental workflow for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
An In-depth Technical Guide to the Pharmacological Profiles of VildagliPtin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action enhances the levels of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby improving glycemic control in a glucose-dependent manner. This guide provides a comprehensive overview of the pharmacological profile of vildagliptin, including its pharmacokinetics, pharmacodynamics, and clinical efficacy. Furthermore, it explores the rationale and potential advantages of its deuterated analog, a strategy aimed at optimizing metabolic stability. Detailed experimental protocols and structured data tables are presented to facilitate comparative analysis and further research.
Introduction: The Role of Incretins and DPP-4 Inhibition
Incretin hormones, primarily GLP-1 and GIP, are released from the gut in response to nutrient ingestion and play a crucial role in glucose homeostasis. They stimulate insulin secretion and suppress glucagon release from pancreatic β-cells and α-cells, respectively, in a glucose-dependent manner.[1][2] In individuals with T2DM, the incretin effect is diminished. The enzyme dipeptidyl peptidase-4 (DPP-4) is responsible for the rapid inactivation of GLP-1 and GIP.[3][4]
Vildagliptin is an oral antihyperglycemic agent that acts as a selective inhibitor of DPP-4.[3] By preventing the degradation of incretin hormones, vildagliptin prolongs their activity, leading to enhanced insulin secretion and reduced glucagon levels, which in turn lowers blood glucose.[1][5] This mechanism offers a low risk of hypoglycemia and no associated weight gain, making it a valuable therapeutic option.[1]
Vildagliptin: Pharmacological Profile
Mechanism of Action
Vildagliptin binds covalently to the catalytic site of the DPP-4 enzyme, resulting in prolonged inhibition.[1][4] This inhibition leads to a two- to three-fold increase in the levels of active GLP-1 and an approximately five-fold increase in active GIP levels.[6][7] The elevated incretin levels enhance the sensitivity of pancreatic islet cells to glucose.[2][3] This results in improved glucose-dependent insulin secretion from β-cells and suppression of the inappropriate glucagon secretion from α-cells that is often observed in T2DM patients.[1][8] Vildagliptin also contributes to the reduction of endogenous hepatic glucose production.[1]
Signaling Pathway
The mechanism of vildagliptin revolves around the enhancement of the natural incretin signaling pathway. The following diagram illustrates this process.
Pharmacokinetics
Vildagliptin exhibits favorable pharmacokinetic properties, characterized by rapid absorption and predictable exposure.[6]
-
Absorption: It is rapidly absorbed after oral administration, with an absolute bioavailability of 85%. Peak plasma concentrations (Tmax) are typically reached at 1.7 hours. While food can delay Tmax to 2.5 hours and slightly decrease Cmax, it does not affect the overall exposure (AUC).[3]
-
Distribution: Vildagliptin has a low plasma protein binding of 9.3% and a volume of distribution of 71 L, indicating extensive distribution into extravascular spaces.[3][6]
-
Metabolism: The primary route of elimination is metabolism, accounting for 69% of the dose. The major metabolite, LAY151, is formed through cyano moiety hydrolysis and is pharmacologically inactive. This process occurs mainly in the kidney.[3][9]
-
Excretion: Approximately 85% of an oral dose is excreted in the urine (23% as unchanged drug) and 15% in the feces. The elimination half-life after oral administration is about 3 hours.[3][9]
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 85% | [3],[6] |
| Time to Peak (Tmax) | ~1.7 hours (fasting) | [3],[4] |
| Plasma Protein Binding | 9.3% | [3],[6] |
| Volume of Distribution (Vss) | 71 Liters | [3],[9] |
| Elimination Half-Life (oral) | ~3 hours | [9] |
| Primary Metabolism Route | Hydrolysis (Kidney) | [3],[10] |
| Excretion | 85% urine, 15% feces | [3],[10] |
Table 1: Key Pharmacokinetic Parameters of Vildagliptin.
Pharmacodynamics and Clinical Efficacy
Vildagliptin treatment leads to significant and sustained DPP-4 inhibition. A 50 mg twice-daily dose maintains over 80% DPP-4 inhibition throughout a 24-hour period.[11] This results in improved glycemic control, as evidenced by reductions in HbA1c and fasting plasma glucose (FPG).
Clinical studies have demonstrated that vildagliptin, as monotherapy or in combination with other oral antidiabetic drugs like metformin, significantly improves glycemic control.[7][12] In combination with metformin, vildagliptin has been shown to reduce HbA1c by approximately 0.9% and FPG by about 300 mg/L after 6 months of treatment.[12][13] Importantly, these benefits are achieved with a safety and tolerability profile similar to placebo, a low incidence of hypoglycemia, and no clinically relevant weight gain.[14][15]
| Endpoint | Vildagliptin + Metformin | Other Oral Antidiabetics | Reference(s) |
| Mean HbA1c Reduction | -0.9% | -0.6% | [12],[13] |
| Mean FPG Reduction | -305 mg/L | -209 mg/L | [12],[13] |
| Mean Body Weight Change | -1.7 kg | -0.8 kg | [12],[13] |
Table 2: Comparative Clinical Efficacy after 6 Months (Add-on to Metformin).
Deuterated Vildagliptin: A Pharmacokinetic Enhancement Strategy
Rationale for Deuteration
Deuteration is a chemical modification where one or more hydrogen atoms in a drug molecule are replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[16] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[]
The primary goal of deuterating a drug is to improve its metabolic profile.[16][18] By strategically replacing hydrogen atoms at sites vulnerable to metabolism ("soft spots"), it is possible to:
-
Slow down drug metabolism: This can increase the drug's half-life and overall exposure.[19]
-
Reduce dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[20]
-
Improve safety profile: Deuteration can reduce the formation of potentially toxic or inactive metabolites.[18]
Application to Vildagliptin
While specific data for a commercially available deuterated vildagliptin analog is not extensively published, the principle can be applied. Vildagliptin's primary metabolic pathway is hydrolysis of the cyano group to the inactive carboxylic acid metabolite, LAY151.[3] Although this is not a C-H bond cleavage, deuteration at other metabolically active sites could potentially alter its pharmacokinetic profile, though the primary hydrolytic cleavage site would remain unaffected. A deuterated analog would be expected to exhibit similar DPP-4 inhibitory activity but could possess a modified pharmacokinetic profile, potentially leading to a longer duration of action. Further preclinical and clinical studies would be required to quantify these differences.
Key Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol is used to determine the inhibitory activity of a compound against the DPP-4 enzyme.
Objective: To measure the concentration of the test compound (e.g., vildagliptin) required to inhibit 50% of DPP-4 activity (IC50).
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 20-50 mM, pH 8.0)
-
Test compound (Vildagliptin) and positive control (e.g., Sitagliptin)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader (Ex/Em = 360/460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer. Dilute the DPP-4 enzyme and substrate to their working concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted DPP-4 enzyme, and the test compound (or control) to designated wells. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-4 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader (Ex/Em ≈ 360/460 nm). The fluorescence is proportional to the amount of AMC released, indicating enzyme activity.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot percent inhibition versus compound concentration and determine the IC50 value using non-linear regression.[21][22]
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical study to determine the pharmacokinetic profile of vildagliptin in rodents.
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of vildagliptin after oral administration.
Model: Male Wistar or Sprague-Dawley rats are commonly used.[23] Diabetic models (e.g., streptozotocin-induced) can also be used.[24]
Procedure:
-
Animal Acclimatization: House animals in standard conditions with free access to food and water for at least one week before the study.
-
Dosing: Administer a single oral dose of vildagliptin (e.g., 5-50 mg/kg) via oral gavage.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis (LC-MS/MS): Quantify the concentration of vildagliptin in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[25][26][27]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.[28]
Bioanalytical Method: LC-MS/MS for Vildagliptin Quantification
Objective: To accurately measure vildagliptin concentrations in plasma.
Methodology:
-
Sample Preparation: Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile) to the plasma sample, which also contains an internal standard (e.g., ¹³C-¹⁵N-vildagliptin). Vortex and centrifuge to pellet the proteins.[26][27]
-
Chromatography: Inject the supernatant onto a reverse-phase C18 column. Use a mobile phase gradient (e.g., methanol and ammonium formate buffer) to separate vildagliptin from other matrix components.[25][26]
-
Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode. Monitor the specific mass-to-charge (m/z) transitions for vildagliptin (e.g., 304.3 → 154.2) and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[26][29]
-
Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of vildagliptin in the unknown samples. The lower limit of quantification is typically in the low ng/mL range.[26][29]
Conclusion
Vildagliptin is a well-established DPP-4 inhibitor with a favorable pharmacological profile for the treatment of T2DM. Its mechanism of enhancing incretin hormone levels provides effective glycemic control with a low risk of adverse effects such as hypoglycemia and weight gain. The exploration of deuterated analogs represents a promising strategy in drug development to further optimize pharmacokinetic properties. The detailed methodologies provided in this guide serve as a foundation for researchers and scientists to conduct further comparative studies and explore novel therapeutic applications.
References
- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. mims.com [mims.com]
- 11. Pharmacokinetics and pharmacodynamics of vildagliptin in Japanese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of vildagliptin in patients with type 2 diabetes mellitus inadequately controlled with dual combination of metformin and sulphonylurea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 19. deutramed.com [deutramed.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 22. content.abcam.com [content.abcam.com]
- 23. Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vildagliptin, a DPP4 inhibitor, alleviates diabetes-associated cognitive deficits by decreasing the levels of apoptosis-related proteins in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 27. akjournals.com [akjournals.com]
- 28. msjonline.org [msjonline.org]
- 29. jmpas.com [jmpas.com]
Methodological & Application
LC-MS/MS Method for the Quantification of Vildagliptin in Biological Matrices Using Vildagliptin-d7 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vildagliptin in plasma. The method utilizes Vildagliptin-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications in drug development.
Introduction
Vildagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, thereby enhancing the robustness and reliability of the method.
Experimental Workflow
The overall experimental workflow for the quantification of Vildagliptin using LC-MS/MS is depicted in the following diagram.
Caption: Experimental workflow for Vildagliptin analysis.
Detailed Protocols
Materials and Reagents
-
Vildagliptin reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate or Ammonium formate (LC-MS grade)
-
Formic acid (AR grade)
-
Ethyl acetate (AR grade)
-
Ultrapure water
-
Control human or rat plasma (K3EDTA)
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation [1][2]
-
To a 100 µL aliquot of plasma sample, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject a small volume (e.g., 2-10 µL) of the supernatant directly into the LC-MS/MS system, or evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute in mobile phase.
Protocol 2: Liquid-Liquid Extraction [3][4]
-
To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard solution.
-
Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[3]
-
Add 1.5 mL of ethyl acetate and vortex for 5 minutes.[3]
-
Centrifuge at 4000 rpm for 5 minutes.[3]
-
Transfer the upper organic layer (approximately 1.3 mL) to a clean tube.[3]
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 250 µL of the mobile phase.[3]
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
The chromatographic conditions should be optimized to achieve good peak shape and separation from endogenous interferences.
| Parameter | Condition 1 | Condition 2 |
| Column | ACE 3 C18 PFP (150 mm × 4.6 mm, 3µm)[2] | Cosmosil CN (150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Acetonitrile : Ammonium acetate buffer (20:80, v/v)[2] | Methanol : 10 mM Ammonium formate (pH 5.0) (70:30 v/v)[5][6] |
| Flow Rate | 0.7 mL/min[2] | 1.0 mL/min[5][6] |
| Column Temperature | 40 °C | Ambient |
| Injection Volume | 5 µL | 10 µL |
| Run Time | < 5 min[2] | ~4 min |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Vildagliptin and this compound.
| Parameter | Vildagliptin | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 304.4 → 154.1[2] | 311.1 → 161.1[2] |
| Declustering Potential (DP) | Optimized (e.g., 40 V)[3] | Optimized |
| Collision Energy (CE) | Optimized (e.g., 25 eV)[3] | Optimized |
| Dwell Time | 200 ms[3] | 200 ms |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for Vildagliptin as reported in various studies.
Calibration Curve and Linearity
| Matrix | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Rat Plasma | This compound | 7.06 - 3023.81 | >0.99 | [2] |
| Human Plasma | This compound | 0.2 - 160 | >0.99 | [5] |
| Human Plasma | 13C-15N-vildagliptin | 1.11 - 534.0 | Linear | [1] |
| Rat Plasma | Repaglinide | 1.57 - 501.21 | Linear | [3][7] |
Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Rat Plasma | LQC, MQC, HQC | < 9% | < 9% | ± 15% | [2] |
| Human Plasma | LQC, MQC, HQC | 0.9% - 8.5% | 0.9% - 8.5% | 99.8% - 109.3% | [1] |
Recovery
| Matrix | Extraction Method | Recovery (%) | Reference | | :--- | :--- | :--- | | Human Plasma | Solid Phase Extraction | 92.26 (Vildagliptin), 89.58 (this compound) |[5] |
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship in the bioanalytical method validation process.
Caption: Bioanalytical method validation process.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and reliable approach for the quantification of Vildagliptin in biological matrices. The detailed protocols and performance characteristics presented in this application note can be readily adapted by researchers and scientists in the field of drug development and bioanalysis. The robustness of this method makes it well-suited for supporting pharmacokinetic and other clinical and preclinical studies.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. sciensage.info [sciensage.info]
- 3. akjournals.com [akjournals.com]
- 4. jmpas.com [jmpas.com]
- 5. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Vildagliptin in Human Plasma by LC-MS/MS Using Vildagliptin-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances the activity of incretin hormones, thereby improving glycemic control in patients with type 2 diabetes.[1] Accurate and reliable quantification of Vildagliptin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of Vildagliptin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Vildagliptin-d7 as the internal standard (IS). The method employs a simple protein precipitation step for sample preparation, ensuring rapid and efficient sample processing.
Experimental Protocols
Materials and Reagents
-
Vildagliptin reference standard
-
This compound internal standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (K3EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Vildagliptin and this compound at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Serially dilute the Vildagliptin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is utilized for the extraction of Vildagliptin and this compound from human plasma.[2]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank plasma.
-
Vortex the samples for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The chromatographic separation is achieved using a C18 analytical column. The mass spectrometer is operated in the positive ion electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of Vildagliptin and this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Hypurity C18, 150 mm × 2.1 mm, 5 µm[3] |
| Mobile Phase | A: 5 mmol·L⁻¹ ammonium formate in waterB: Methanol[3] |
| Gradient | Isocratic or gradient elution can be optimized based on system performance. A starting condition of 70% B is recommended. |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 2 µL[3] |
| Column Temperature | 40°C[3] |
| Autosampler Temp. | 4°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Vildagliptin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 304.3 → 154.2[3] | 311.1 → 161.2[4] |
| Declustering Potential (DP) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.
Table 3: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.11 to 534.0 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 1.11 ng/mL[3] |
| Intra-day Precision (%CV) | 0.9% - 8.5%[3] |
| Inter-day Precision (%CV) | 0.9% - 8.5%[3] |
| Accuracy (% Recovery) | 99.8% - 109.3%[3] |
Experimental Workflow and Validation
The following diagrams illustrate the experimental workflow for the quantification of Vildagliptin and the logical relationship of the bioanalytical method validation parameters.
Caption: Experimental workflow for Vildagliptin quantification.
Caption: Bioanalytical method validation parameters.
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Vildagliptin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for clinical and research laboratories involved in the study of Vildagliptin.
References
Vildagliptin-d7 as an Internal Standard in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Vildagliptin-d7 as an internal standard in the quantitative analysis of vildagliptin in biological matrices for pharmacokinetic studies. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances the glucose-sensitivity of pancreatic islet cells, promoting insulin secretion and inhibiting glucagon release in a glucose-dependent manner.[1] It is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, thereby improving glycemic control.[1]
Accurate quantification of vildagliptin in biological samples is crucial for pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound shares identical physicochemical properties with vildagliptin, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer. This compensates for variations during sample preparation and analysis, leading to high accuracy and precision.
Signaling Pathway of Vildagliptin
Vildagliptin's mechanism of action is centered on the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, leading to a cascade of downstream effects that ultimately result in improved glucose homeostasis.
Vildagliptin's mechanism of action.
Experimental Protocols
This section outlines a typical protocol for the quantification of vildagliptin in human plasma using this compound as an internal standard.
Materials and Reagents
-
Vildagliptin reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Ammonium formate or ammonium trifluoroacetate
-
Formic acid or malic acid
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve vildagliptin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the vildagliptin primary stock solution with a methanol:water (1:1, v/v) mixture to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of approximately 250 ng/mL.[4]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.[5] To address potential stability issues, malic acid can be added to the plasma.[5]
-
Add 50 µL of the this compound internal standard working solution to each plasma sample (except for blank samples).[4]
-
Vortex mix for 30 seconds.
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at a high speed (e.g., 20,000 rcf) for at least 5 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of vildagliptin using this compound as an internal standard.
Pharmacokinetic study workflow.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of vildagliptin. These parameters may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACE 3 C18 PFP or equivalent |
| Mobile Phase | A: Ammonium acetate buffer or Ammonium trifluoroacetate (5mM) in waterB: Acetonitrile[4][5] |
| Gradient | Isocratic (e.g., 20:80, A:B) or Gradient[4][6] |
| Flow Rate | 0.5 - 0.7 mL/min[4][6] |
| Column Temperature | 40°C[4][6] |
| Injection Volume | 2 - 10 µL[6][7] |
| Run Time | ~2.2 - 5 min[4][5] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vildagliptin Transition | m/z 304.2 → 154.2[5] or 304.4 → 154.1[4] |
| This compound Transition | m/z 311.1 → 161.2[5] or 311.1 → 161.1[4] |
| Dwell Time | 400 ms per transition[4] |
Method Validation Data
The following tables provide a summary of quantitative data from published methods for the analysis of vildagliptin using a deuterated internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 1.11 - 534.0 | 1.11 | [6] |
| 7.06 - 3023.81 | 7.06 | [4] |
| 1.00 - 851.81 | 1.00 | [5] |
| 10 - 1875 | 10 | [7] |
Precision and Accuracy
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LQC, MQC, HQC | 0.9 - 8.5 | 0.9 - 8.5 | 99.8 - 109.3 | [6] |
| LQC, MQC, HQC | < 9 | < 9 | ± 15 | [4] |
| CC STD | 0.32 - 3.09 | - | 97.30 - 104.15 | [5] |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of vildagliptin in biological matrices. The detailed protocols and compiled data in this document serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of vildagliptin. Adherence to these methodologies will ensure the generation of high-quality data essential for drug development and clinical studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 7. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vildagliptin Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the analysis of Vildagliptin. The following sections offer a comprehensive overview of commonly employed techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, complete with quantitative data and step-by-step methodologies.
Introduction
Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Vildagliptin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. This document outlines validated methods for Vildagliptin sample preparation, primarily focusing on its analysis using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques: A Comparative Overview
Several techniques are available for the extraction of Vildagliptin from biological matrices. The choice of method depends on factors such as the nature of the biological matrix, the required limit of quantification, and the available instrumentation. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize key quantitative parameters for different sample preparation techniques as reported in the literature.
Table 1: Protein Precipitation (PPT) Performance Data
| Biological Matrix | Precipitation Solvent | Analytical Method | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Human Plasma | Acetonitrile | HPLC-MS/MS | Not explicitly stated | 1.11 | 1.11 - 534.0 | [1] |
| Human Plasma | Acetonitrile | HILIC-MS/MS | Not explicitly stated, but preferred for compatibility | 5 | 5 - 500 | [2][3] |
| Rat Plasma | Acetonitrile | CE-MS/MS | > 93% (assay) | 1 | 1 - 500 | [4] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Biological Matrix | Extraction Solvent | Analytical Method | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Rat Plasma | Ethyl Acetate | LC-MS/MS | Not explicitly stated | 1.57 | 1.57 - 501.21 | [5][6] |
| Human Plasma | Ethyl Acetate | LC-MS/MS | Not explicitly stated | 5 | 5 - 300 | [7][8] |
| Rabbit Plasma | Methyl-tert-Butyl Ether (MTBE) | HPLC-PDA | Not explicitly stated | Not specified | Not specified | [9] |
Table 3: Solid-Phase Extraction (SPE) Performance Data
| Biological Matrix | SPE Cartridge | Analytical Method | Recovery (%) | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Human Plasma | Phenomenex Strata-X | HPLC-ESI-MS/MS | 92.26 | 0.2 | 0.2 - 160 | [10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the three major sample preparation techniques.
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for removing proteins from plasma or serum samples and is particularly suitable for high-throughput analysis.
Materials:
-
Biological matrix (e.g., human plasma)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., ¹³C-¹⁵N-Vildagliptin)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological matrix into a microcentrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[11]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample for 30 seconds.
-
Inject an aliquot of the reconstituted sample into the analytical instrument.
Workflow Diagram:
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Biological matrix (e.g., rat plasma)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate, HPLC grade)
-
0.1N NaOH
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of the biological matrix into a suitable tube.[5]
-
Add 25 µL of the internal standard solution.[5]
-
Add 25 µL of 0.1N NaOH and vortex for 10 seconds.[5]
-
Add 1.5 mL of ethyl acetate to the tube.[5]
-
Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.[5]
-
Centrifuge the tube at 4000 rpm for 5 minutes to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer (approximately 1.3 mL) to a clean tube.[5]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[5]
-
Inject a 2 µL aliquot of the reconstituted solution into the LC-MS/MS system for analysis.[5]
Workflow Diagram:
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix.
Materials:
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS) solution (e.g., Vildagliptin-d7)
-
SPE cartridges (e.g., Phenomenex Strata-X)
-
Methanol (HPLC grade)
-
5 mM Sodium Lauryl Sulphate solution
-
SPE manifold (vacuum or positive pressure)
-
Collection tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.
-
Sample Pre-treatment: In a separate tube, pipette 100 µL of the plasma sample and add the internal standard.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of purified water to remove polar interferences.
-
Elution: Elute Vildagliptin and the internal standard from the cartridge using 1 mL of an elution solvent mixture of methanol and 5 mM sodium lauryl sulphate (1:1, v/v).[10]
-
Evaporation: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram:
Conclusion
The choice of sample preparation technique for Vildagliptin analysis is dependent on the specific requirements of the study. Protein precipitation offers a fast and straightforward approach for high-throughput screening. Liquid-liquid extraction provides a cleaner extract with reduced matrix effects. Solid-phase extraction yields the highest degree of sample cleanup and is ideal for achieving the lowest limits of quantification. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for Vildagliptin in various biological matrices.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. jmpas.com [jmpas.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Chromatographic Separation of Vildagliptin and Vildagliptin-d7 for Pharmacokinetic and Bioequivalence Studies
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. citedrive.com [citedrive.com]
- 3. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Vildagliptin-d7 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Vildagliptin and its deuterated internal standard, Vildagliptin-d7, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are essential for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Mass Spectrometry Parameters
The successful detection and quantification of Vildagliptin and this compound rely on optimized mass spectrometry parameters. The following table summarizes the recommended settings for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
| Parameter | Vildagliptin | This compound |
| Precursor Ion (m/z) | 304.4 | 311.1 |
| Product Ion (m/z) | 154.1 | 161.1 |
| Ionization Mode | ESI Positive | ESI Positive |
| Declustering Potential (DP) | 70 V[1] | 70 V[1] |
| Entrance Potential (EP) | 6 V[1] | 6 V[1] |
| Collision Energy (CE) | 24 V[1] | 24 V[1] |
| Collision Cell Exit Potential (CXP) | 12 V[1] | 12 V[1] |
Liquid Chromatography Parameters
Effective chromatographic separation is crucial for accurate quantification and to minimize matrix effects. The following table outlines a validated set of liquid chromatography conditions.
| Parameter | Recommended Conditions |
| Column | ACE 3 C18 PFP |
| Mobile Phase | Ammonium acetate buffer : Acetonitrile (20:80, v/v)[2] |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | < 5 minutes[2] |
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Vildagliptin from plasma samples.
Materials:
-
Human plasma with K3EDTA as anticoagulant
-
Acetonitrile (HPLC grade)
-
Vildagliptin and this compound stock solutions
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spiking: To 100 µL of blank human plasma in a microcentrifuge tube, add the appropriate volume of Vildagliptin standard stock solution and 25 µL of this compound internal standard (IS) working solution (e.g., 1 µg/mL). For blank samples, add an equivalent volume of the diluent.
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described method.
| Parameter | Typical Value |
| Linearity Range | 7.06 ng/mL to 3023.81 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 7.06 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Within- and Between-Batch Precision (% CV) | < 9%[2] |
| Accuracy (% Bias) | Within ± 15% of nominal values[2] |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for this compound detection.
Caption: Bioanalytical workflow for Vildagliptin quantification.
References
Application Note: Protocol for Preparing Calibration Curves with Vildagliptin-d7 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of calibration curves and quality control samples for the quantitative analysis of Vildagliptin using its deuterated internal standard, Vildagliptin-d7. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Vildagliptin is an oral anti-hyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. This protocol outlines the systematic preparation of stock solutions, calibration standards, and quality control samples.
Materials and Reagents
-
Vildagliptin reference standard
-
This compound internal standard (ISTD)
-
LC-MS grade Methanol[1]
-
LC-MS grade Acetonitrile[1]
-
LC-MS grade water
-
Ammonium Acetate
-
Formic Acid
-
Control biological matrix (e.g., human or rat plasma)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Polypropylene tubes
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1 Primary Stock Solutions (1 mg/mL)
-
Vildagliptin Stock: Accurately weigh approximately 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol to achieve a final concentration of 1 mg/mL.[1] Store this solution at 2-8°C.[1]
-
This compound (ISTD) Stock: Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol to achieve a final concentration of 1 mg/mL.[1] Store this solution at 2-8°C.[1]
3.1.2 Intermediate and Working Standard Solutions
-
Vildagliptin Working Solutions: Perform serial dilutions of the Vildagliptin primary stock solution using a suitable diluent, such as acetonitrile:water (50:50, v/v), to prepare a series of working solutions. These solutions will be used to spike the biological matrix for the calibration curve.
-
ISTD Working Solution: Dilute the this compound primary stock solution with the same diluent to prepare a working solution with a concentration appropriate for the assay (e.g., 250 ng/mL).[1] The final concentration in the analytical sample should be consistent across all calibration standards, quality controls, and unknown samples.
Preparation of Calibration Curve Standards
Calibration curve standards are prepared by spiking the control biological matrix with known concentrations of Vildagliptin.
-
Aliquot a fixed volume (e.g., 95 µL) of the control matrix into a series of labeled polypropylene tubes.
-
Spike each tube with a small volume (e.g., 5 µL) of the corresponding Vildagliptin working solution to achieve the final concentrations.
-
The concentration range should bracket the expected concentrations in the study samples. A typical range for Vildagliptin analysis is between 7 ng/mL and 3000 ng/mL.[1]
-
A "blank" sample (matrix with no Vildagliptin or ISTD) and a "zero" sample (matrix spiked only with ISTD) should also be prepared.
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards to ensure the accuracy and precision of the analytical run.
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC).
-
These concentrations should be within the calibration curve range (e.g., LQC: ~3x the Lower Limit of Quantification; MQC: mid-range; HQC: ~80% of the Upper Limit of Quantification).
-
QC samples are prepared by spiking a separate batch of control matrix with the Vildagliptin working solutions, prepared from a separate stock weighing if possible.
Data Presentation
Table 1: Example Preparation of Vildagliptin Calibration Curve Standards
| Standard ID | Vildagliptin Working Solution Conc. (ng/mL) | Volume Spiked (µL) | Matrix Volume (µL) | Final Vildagliptin Conc. (ng/mL) |
| Blank | - | - | 100 | 0 |
| Zero | 0 | 5 | 95 | 0 |
| CAL 1 | 150 | 5 | 95 | 7.5 |
| CAL 2 | 300 | 5 | 95 | 15 |
| CAL 3 | 1000 | 5 | 95 | 50 |
| CAL 4 | 5000 | 5 | 95 | 250 |
| CAL 5 | 20000 | 5 | 95 | 1000 |
| CAL 6 | 40000 | 5 | 95 | 2000 |
| CAL 7 | 60000 | 5 | 95 | 3000 |
Table 2: Example Preparation of Quality Control (QC) Samples
| QC Level | Vildagliptin Working Solution Conc. (ng/mL) | Volume Spiked (µL) | Matrix Volume (µL) | Final Vildagliptin Conc. (ng/mL) |
| LQC | 400 | 5 | 95 | 20 |
| MQC | 8000 | 5 | 95 | 400 |
| HQC | 50000 | 5 | 95 | 2500 |
Analytical Methodology: LC-MS/MS
Sample Preparation (Protein Precipitation)
-
Pipette a 50 µL aliquot of each calibration standard, QC sample, or unknown sample into a labeled polypropylene tube.
-
Add 50 µL of the this compound working solution (e.g., 250 ng/mL) to all tubes except the blank.[1]
-
Add 1.0 mL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the samples for approximately 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[2][3]
Table 3: Typical LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | |
| Column | Hypurity C18 (150 mm x 2.1 mm, 5 µm) or equivalent[2] |
| Mobile Phase | A: 5 mM Ammonium Formate in water; B: Methanol[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temp. | 40 °C[2] |
| Injection Vol. | 2 µL[2] |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition | Vildagliptin: m/z 304.4 → 154.1[1] |
| MRM Transition | This compound: m/z 311.1 → 161.1[1] |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
Visualization
Experimental Workflow Diagram
Caption: Workflow for Vildagliptin calibration curve preparation and sample analysis.
References
Application of Vildagliptin-d7 in Preclinical and Clinical Trials: A Detailed Guide for Researchers
Introduction
Vildagliptin-d7, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, serves as a critical tool in the preclinical and clinical development of its non-deuterated counterpart. Its primary application lies in its use as an internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise and accurate quantification of Vildagliptin in various biological matrices, which is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. This document provides detailed application notes and protocols for the use of this compound in supporting these studies.
I. Bioanalytical Applications of this compound
The stable isotope-labeled this compound is the preferred internal standard for quantitative bioanalysis of Vildagliptin. Its physicochemical properties are nearly identical to Vildagliptin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows for its distinction from the analyte by the mass spectrometer, enabling reliable quantification.
Table 1: Mass Spectrometric Parameters for Vildagliptin and this compound
| Analyte | Parent Ion (m/z) | Product Ion (m/z) |
| Vildagliptin | 304.2 - 304.4 | 154.0 - 154.2 |
| This compound | 311.1 | 161.1 - 161.2 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Quantification of Vildagliptin in Human Plasma using LC-MS/MS
This protocol is a representative method for the determination of Vildagliptin in human plasma for clinical trial support.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 50 µL of this compound internal standard working solution (e.g., 250 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge with an appropriate washing solution (e.g., 1 mL of water).
-
Elute the analytes with an elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | ACE 3 C18 PFP (or equivalent) |
| Mobile Phase | Ammonium acetate buffer : Acetonitrile (20:80, v/v) |
| Flow Rate | 0.7 mL/min (Isocratic) |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 10 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 (MDS-Sciex) or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Vildagliptin: m/z 304.4 → 154.1; this compound: m/z 311.1 → 161.1 |
| Dwell Time | 400 ms per transition |
4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Vildagliptin into blank human plasma.
-
The calibration curve should be linear over the expected concentration range in study samples (e.g., 7.06 ng/mL to 3023.81 ng/mL).[1]
Protocol 2: Quantification of Vildagliptin in Rat Plasma using LC-MS/MS
This protocol is a representative method for preclinical pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of rat plasma, add 50 µL of this compound internal standard solution (~250 ng/mL).[1]
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex mix thoroughly.
-
Centrifuge the samples at a high speed (e.g., 20,000 rcf for 5 minutes).[1]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions
-
Similar conditions as described in Protocol 1 can be adapted, with potential modifications to the mobile phase composition and gradient to optimize separation for the rat plasma matrix.
Mandatory Visualizations
Diagram 1: Bioanalytical Workflow for Vildagliptin Quantification
Caption: Workflow for Vildagliptin quantification using this compound.
II. Application in Preclinical and Clinical Trials
The robust bioanalytical methods utilizing this compound are instrumental in generating critical data throughout the drug development pipeline of Vildagliptin.
Preclinical Studies
In preclinical settings, these methods are employed in:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Vildagliptin in animal models. This includes the determination of key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Toxicokinetic (TK) studies: To correlate the systemic exposure to Vildagliptin with toxicological findings in safety assessment studies.
-
Drug-drug interaction studies: To evaluate the effect of co-administered drugs on the pharmacokinetics of Vildagliptin.
Clinical Trials
In clinical trials, the accurate measurement of Vildagliptin concentrations is essential for:
-
Phase I studies: To establish the safety, tolerability, and pharmacokinetic profile of Vildagliptin in healthy volunteers.
-
Phase II and III studies: To assess the efficacy and safety of Vildagliptin in patients with type 2 diabetes and to establish dose-response relationships.
-
Bioequivalence studies: To compare the bioavailability of different formulations of Vildagliptin.[2][3][4][5]
-
Special population studies: To investigate the pharmacokinetics of Vildagliptin in specific populations, such as the elderly or patients with renal or hepatic impairment.
Table 2: Representative Pharmacokinetic Parameters of Vildagliptin in Humans
| Parameter | Value |
| Bioavailability | 85%[6][7] |
| Tmax (Time to Peak Plasma Concentration) | ~1.75 hours (fasted)[8] |
| Elimination Half-life | ~3 hours[8] |
| Plasma Protein Binding | 9.3%[6][7] |
These values were determined in studies that would have relied on bioanalytical methods using an internal standard like this compound.
Vildagliptin's Mechanism of Action and Signaling Pathway
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[6] DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.
This leads to:
-
Enhanced glucose-dependent insulin secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.
-
Suppressed glucagon secretion: GLP-1 also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.
The net effect is improved glycemic control in patients with type 2 diabetes.
Diagram 2: Vildagliptin Signaling Pathway
Caption: Mechanism of action of Vildagliptin.
Conclusion
This compound is an indispensable tool in the development of Vildagliptin. Its use as an internal standard in LC-MS/MS assays provides the foundation for reliable pharmacokinetic and pharmacodynamic assessments in both preclinical and clinical studies. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Vildagliptin and other DPP-4 inhibitors. The precise data generated through these methods are crucial for regulatory submissions and for understanding the clinical pharmacology of Vildagliptin.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. Vasculoprotective Effects of Vildagliptin. Focus on Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trigonelline and vildagliptin antidiabetic effect: improvement of insulin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Quantification of Vildagliptin with Vildagliptin-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Vildagliptin-d7 as an internal standard to overcome matrix effects in the quantification of Vildagliptin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Vildagliptin.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| High variability in analyte response across different plasma lots. | Significant and variable matrix effects between individual plasma samples. | Ensure consistent and optimized sample cleanup procedures (e.g., protein precipitation or solid-phase extraction). This compound is crucial here as it will co-elute with Vildagliptin and experience similar matrix effects, allowing for accurate correction of the analyte signal. |
| Poor accuracy and precision in quality control (QC) samples. | Inconsistent sample preparation, instrument instability, or uncompensated matrix effects. | Verify the concentration and purity of Vildagliptin and this compound stock solutions. Ensure the internal standard is added at a consistent concentration across all samples, calibrators, and QCs. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for variations. |
| Observed signal suppression or enhancement for Vildagliptin. | Co-eluting endogenous components from the biological matrix are affecting the ionization efficiency of Vildagliptin. | Optimize chromatographic conditions to separate Vildagliptin from interfering matrix components. Adjust the mobile phase composition or gradient. This compound will also be affected by the same suppression or enhancement, and the ratio of the analyte to the internal standard will remain constant, thus providing an accurate quantification. |
| Low recovery of Vildagliptin during sample extraction. | Suboptimal extraction procedure (e.g., incorrect pH, inefficient protein precipitation, or inappropriate solid-phase extraction sorbent). | Re-evaluate and optimize the sample extraction method. This compound should be used to track and correct for losses during the extraction process, as it will have nearly identical extraction recovery to the unlabeled Vildagliptin. |
| Internal standard (this compound) signal is unstable or shows significant drift. | Degradation of the internal standard, instrument instability, or contamination. | Check the stability of this compound in the stock and working solutions. Ensure the LC-MS/MS system is properly calibrated and stabilized. Investigate potential sources of contamination in the system. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of this compound for accurate Vildagliptin quantification.
1. Why is a stable isotope-labeled internal standard (SIL-IS) like this compound preferred for LC-MS/MS bioanalysis?
A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS assays. Because this compound has a chemical structure and physicochemical properties that are nearly identical to Vildagliptin, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement) and variability in extraction recovery. This allows for a more accurate and precise correction of the analytical signal compared to using a different molecule as an internal standard.
2. How does this compound specifically help in overcoming matrix effects?
Matrix effects are caused by components of the biological sample that co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either a suppressed or enhanced signal. Since this compound has the same retention time and ionization characteristics as Vildagliptin, it is affected by these matrix components in the same way. By calculating the ratio of the Vildagliptin peak area to the this compound peak area, the variability introduced by matrix effects is normalized, leading to more accurate and reliable quantification.
3. What are the key validation parameters to assess when using this compound?
When validating a bioanalytical method using this compound, it is essential to evaluate parameters as per regulatory guidelines (e.g., FDA or EMA). These include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components at the retention times of Vildagliptin and this compound.
-
Linearity and Range: Demonstrating a linear relationship between the analyte/internal standard peak area ratio and the concentration of Vildagliptin.
-
Accuracy and Precision: Assessing the closeness of the measured concentrations to the nominal values and the degree of scatter in the data.
-
Matrix Effect: Quantifying the extent of ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: Determining the efficiency of the extraction procedure.
-
Stability: Evaluating the stability of Vildagliptin and this compound under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).
4. Can I use a different internal standard if this compound is not available?
While other compounds can be used as internal standards, they will not compensate for matrix effects as effectively as a SIL-IS. If a non-isotopically labeled internal standard is used, it should ideally be a structural analog of Vildagliptin with similar chromatographic behavior and ionization properties. However, it is unlikely to perfectly mimic the behavior of Vildagliptin in the presence of matrix effects, which may compromise the accuracy and precision of the assay.
Quantitative Data Summary
The following tables summarize key performance data from published methods for Vildagliptin quantification, highlighting the effectiveness of using a deuterated internal standard.
Table 1: Recovery and Matrix Effect Data for Vildagliptin and its Internal Standard (ISTD)
| Analyte | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Vildagliptin | Solid Phase Extraction | 92.26 | Not explicitly stated, but method validated | [1][2] |
| This compound (ISTD) | Solid Phase Extraction | 89.58 | Not explicitly stated, but method validated | [1][2] |
| Vildagliptin | Protein Precipitation | Assayed at two concentration levels (LOQQC and HQC) | Assayed at two concentration levels (LOQQC and HQC) | [3] |
| This compound (ISTD) | Protein Precipitation | Assayed in a similar manner using corresponding medium QC samples | Assayed at two concentration levels (LOQQC and HQC) | [3] |
Table 2: LC-MS/MS Method Parameters for Vildagliptin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | This compound | 13C-15N-vildagliptin |
| Sample Preparation | Solid Phase Extraction | Protein Precipitation | Protein Precipitation |
| LC Column | Cosmosil CN (150 x 4.6 mm, 5 µm) | ACE 3 C18 PFP | Hypurity C18 (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | 10 mM ammonium formate (pH 5.0) and methanol (30:70 v/v) | Ammonium acetate buffer: acetonitrile (20:80, v/v) | Methanol and 5 mmol·L-1 ammonium formate |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Vildagliptin) | Not specified | m/z 304.4 → 154.1 | m/z 304.3 → 154.2 |
| MRM Transition (ISTD) | Not specified | m/z 311.1 → 161.1 | m/z 310.3 → 160.3 |
| Linear Range | 0.2-160 ng/mL | 7.06-3023.81 ng/mL | 1.11-534.0 ng·mL-1 |
| Reference | [1][2] | [3] | [4] |
Experimental Protocols
This section provides a generalized methodology for the quantification of Vildagliptin in human plasma using this compound as an internal standard, based on common practices in the cited literature.
1. Preparation of Stock and Working Solutions
-
Vildagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Vildagliptin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in a suitable solvent mixture (e.g., acetonitrile:water, 50:50 v/v) to create calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration.
2. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize ion source parameters (e.g., nebulizer gas, heater gas, capillary voltage) for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both Vildagliptin and this compound.
-
Calculate the peak area ratio of Vildagliptin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Vildagliptin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Vildagliptin quantification.
Caption: How this compound corrects for matrix effects.
References
Addressing stability issues of Vildagliptin in plasma samples
Welcome to the technical support center for addressing stability issues of Vildagliptin in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding Vildagliptin stability in plasma samples.
Q1: My Vildagliptin concentrations are lower than expected in my plasma samples. What could be the cause?
A1: Lower than expected Vildagliptin concentrations are often due to degradation in the plasma sample. Vildagliptin is susceptible to enzymatic and chemical degradation. The primary cause is the hydrolysis of its cyano group to form the inactive carboxylic acid metabolite, M20.7 (also known as LAY151)[1][2][3]. This degradation can occur both at room temperature and even when chilled if samples are not handled properly. One study showed that at room temperature, the accuracy of low-quality control samples decreased to 87.6% after 1 hour and 71.2% after 2 hours, indicating significant degradation[4].
Q2: What are the main factors that influence the stability of Vildagliptin in plasma?
A2: The stability of Vildagliptin in plasma is primarily influenced by:
-
Temperature: Higher temperatures accelerate the degradation process. It is crucial to keep plasma samples chilled or frozen.
-
pH: Vildagliptin is unstable in both acidic and basic conditions[5][6][7].
-
Enzymatic Activity: The enzyme Dipeptidyl Peptidase-4 (DPP-4), the therapeutic target of Vildagliptin, can contribute to its hydrolysis[2][8][9].
-
Oxidative Stress: Exposure to oxidizing agents can also lead to degradation[5][6][7].
Q3: How can I prevent Vildagliptin degradation in my plasma samples?
A3: To minimize Vildagliptin degradation, the following steps are recommended:
-
Immediate Cooling: Place blood collection tubes on ice immediately after collection and separate plasma in a refrigerated centrifuge.
-
Use of Stabilizers: The addition of a stabilizing agent is highly effective. A recent study has shown that incorporating malic acid into human plasma is a crucial step in stabilizing Vildagliptin and preventing its degradation[6][10][11][12].
-
Prompt Analysis or Freezing: Analyze the plasma samples as soon as possible after collection. If immediate analysis is not possible, store the plasma samples at -80°C.
-
Control of pH: Ensure that the sample processing steps do not introduce extreme pH conditions.
Q4: What is the recommended procedure for collecting and handling blood samples for Vildagliptin analysis?
A4: Adhering to a strict collection and handling protocol is critical for accurate Vildagliptin quantification.
-
Anticoagulant: Collect blood in tubes containing K2EDTA.
-
Cooling: Immediately place the blood collection tubes in an ice bath.
-
Centrifugation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.
-
Stabilization: If a stabilizer is to be used, such as malic acid, it should be added to the plasma immediately after separation[6][10][11][12].
-
Storage: If not analyzed immediately, the plasma should be stored at -80°C.
Q5: Are there validated analytical methods available for the quantification of Vildagliptin in plasma that account for its instability?
A5: Yes, several validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) methods have been developed for the accurate quantification of Vildagliptin in human plasma[4][10]. These methods often incorporate a stabilization step and have been validated according to regulatory guidelines, including assessments of short-term temperature stability, freeze-thaw stability, and long-term stability.
Quantitative Data Summary
The following tables summarize quantitative data on Vildagliptin stability from various studies.
Table 1: Short-Term Stability of Vildagliptin in Human Plasma at Different Temperatures
| Time (hours) | Accuracy at Room Temperature (%) | Accuracy on Ice (%) | Reference |
| 0.5 | 92.0 | 102.0 | [4] |
| 1 | 87.6 | 94.5 | [4] |
| 2 | 71.2 | 86.6 | [4] |
Table 2: Degradation of Vildagliptin Under Forced Degradation Conditions at 23°C
| Condition | Degradation after 180 min (%) | Degradation after 240 min (%) | Reference |
| 1M HCl | - | 59.28 | [5][7] |
| 1M NaOH | - | 84.33 | [5][7] |
| 3% H₂O₂ | 87.04 | - | [5][7] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization with Malic Acid
This protocol is based on a method developed to address Vildagliptin stability issues[6][10][11][12].
-
Blood Collection: Collect whole blood samples in K2EDTA anticoagulant tubes.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube.
-
Stabilization: For every 1 mL of plasma, add a specific volume of a pre-prepared malic acid solution to achieve the desired final concentration for stabilization. The exact concentration of the malic acid solution should be optimized and validated.
-
Storage: Vortex the stabilized plasma sample gently and store it at -80°C until analysis.
Protocol 2: Vildagliptin Quantification in Human Plasma by LC-MS/MS
This is a general protocol based on common methodologies for Vildagliptin analysis[4][10].
-
Sample Preparation:
-
Thaw the stabilized plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., Vildagliptin-D7).
-
Precipitate the plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., Hypurity C18, 150 mm × 2.1 mm, 5 µm) is commonly used[4].
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 5 mmol·L-1 ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typical[4].
-
Flow Rate: A flow rate of around 0.5 mL/min is often employed[4].
-
Injection Volume: A small injection volume (e.g., 2 µL) is sufficient for sensitive MS detection[4].
-
-
Mass Spectrometric Detection:
Visualizations
Caption: Major metabolic degradation pathways of Vildagliptin in plasma.
Caption: Recommended workflow for Vildagliptin plasma sample handling.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Vildagliptin & Vildagliptin-d7 Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Vildagliptin and its deuterated internal standard, Vildagliptin-d7.
Frequently Asked Questions (FAQs)
Q1: Why are my Vildagliptin and this compound peaks exhibiting significant tailing?
Peak tailing is the most common peak shape issue for Vildagliptin and is often attributed to its chemical properties and interactions within the HPLC system.
-
Secondary Silanol Interactions: Vildagliptin is a basic compound.[1] On a standard silica-based C18 column, residual acidic silanol groups on the stationary phase can form strong secondary interactions with the basic analyte molecules. This causes some molecules to be retained longer than others, resulting in a "tail".[2][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For basic compounds like Vildagliptin, operating at a low pH (e.g., pH 2.6-3.5) ensures the analyte is fully protonated and minimizes interactions with silanols.[4] Conversely, a pH range of 6.5 to 7.5 has also been found suitable for quantitative analysis.[5] An inappropriate pH can lead to uneven ionization and asymmetrical peaks.[3]
-
Insufficient Buffer Concentration: The buffer in the mobile phase may not be concentrated enough to maintain a consistent pH across the column and upon sample injection, leading to peak shape distortion.[6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[7]
Q2: My Vildagliptin peaks are fronting. What is the likely cause?
Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or sample solubility issues.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[8] Excess molecules travel through the column faster, eluting earlier and causing the peak to "front".[2][9] This is a very common cause of fronting.[8]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting.[2] It is always recommended to dissolve and inject samples in the mobile phase whenever possible.
Q3: What causes broad, low-intensity peaks for Vildagliptin and its internal standard?
Broad peaks can significantly reduce sensitivity and resolution. Common causes include:
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread out before and after separation, resulting in broader peaks.[3]
-
Incorrect Mobile Phase Strength: If the mobile phase is too weak (e.g., too low a percentage of organic solvent like acetonitrile), it may not elute the analytes efficiently, causing them to spend too much time on the column and leading to peak broadening.[10] Studies have shown that increasing acetonitrile concentration to over 40% can provide a more symmetrical Vildagliptin peak.[4]
-
Column Degradation: A loss of column efficiency due to voids in the packing material or stationary phase degradation will result in broader peaks.[7]
Q4: I am observing split or shoulder peaks. How can I resolve this?
Split peaks suggest that the sample is experiencing two different paths or environments during analysis.
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing an uneven flow path for the sample as it enters the column.[6][9]
-
Column Void: A void or channel at the head of the column packing bed can cause the sample band to split, leading to distorted or split peaks.[9] This can happen if the column is dropped or experiences sudden pressure shocks.[11]
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate at the column head or travel through in a distorted band, resulting in a split peak.[2]
Troubleshooting Summary
The table below summarizes the common issues and recommended solutions for poor peak shape in Vildagliptin analysis.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Operate at a low mobile phase pH (e.g., 2.5-3.5) to protonate silanols, or use a modern, end-capped, or polar-embedded column.[3][4] |
| Inappropriate mobile phase pH or buffer. | Adjust pH to be at least 2 units away from the analyte's pKa. Ensure buffer concentration is adequate (e.g., 10-25 mM).[6] | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[6] | |
| Peak Fronting | Sample/Column overload. | Reduce the concentration of the injected sample. Dilute the sample 1:10 and reinject to see if the peak shape improves.[8] |
| Sample dissolved in a strong solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | High extra-column volume. | Use shorter, narrower internal diameter tubing (e.g., 0.005") to connect system components.[3] |
| Mobile phase is too weak. | Increase the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.[4][10] | |
| Split Peaks | Partially blocked column inlet frit. | Reverse flush the column (disconnect from the detector first). If this fails, replace the frit or the column.[6] |
| Void at the column inlet. | Replace the column. Handle columns with care to avoid physical shock.[9] |
Diagrams and Workflows
A logical approach to troubleshooting can systematically identify the root cause of poor peak shape.
Caption: Troubleshooting decision tree for poor peak shape.
Caption: Bioanalytical workflow for Vildagliptin in plasma.
Experimental Protocols
Below are recommended starting conditions for HPLC-UV and LC-MS/MS methods based on published literature. Optimization may be required for specific instrumentation and applications.
Recommended HPLC-UV Method Parameters
This table provides a robust starting point for developing an HPLC-UV method for Vildagliptin.
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | A standard C18 column is widely used. |
| Mobile Phase | Acetonitrile : Phosphate Buffer | A common and effective mobile phase combination.[4] |
| Ratio: ~45:55 (v/v) | Increasing acetonitrile can improve peak shape.[4] | |
| Buffer: 0.05 M KH2PO4, pH adjusted to 3.5 | Acidic pH is crucial for good peak shape with basic analytes.[4] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns. |
| Detection (UV) | 210 nm or 266 nm | Vildagliptin has strong absorbance around 210 nm, while 266 nm has also been used.[1] |
| Injection Volume | 10 - 20 µL | Keep injection volume low to prevent overload. |
Recommended LC-MS/MS Method for Vildagliptin & this compound in Plasma
This method is suitable for bioanalytical studies requiring high sensitivity and selectivity.
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., Asentis Express C18) | A high-efficiency column is recommended for fast analysis.[12] |
| Mobile Phase A | 5mM Ammonium Trifluoroacetate in Water | Provides good ionization efficiency.[12] |
| Mobile Phase B | Acetonitrile | --- |
| Gradient | Isocratic or Gradient | A rapid gradient or isocratic elution can achieve a run time of ~2.2 minutes.[12] |
| Flow Rate | ~0.4 - 0.6 mL/min | Adjust based on column dimensions and system pressure. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Vildagliptin ionizes well in positive mode.[12] |
| Detection | Tandem Mass Spectrometry (MS/MS) | --- |
| MRM Transitions | Vildagliptin: 304.2 → 154.2 | These are the precursor and product ions to monitor.[12] |
| This compound: 311.1 → 161.2 | Internal standard for accurate quantification.[12] | |
| Sample Prep | Protein precipitation with acetonitrile. | A simple and effective way to clean up plasma samples.[13] |
| Stabilizer | Addition of malic acid to plasma samples. | Malic acid has been shown to be crucial for preventing degradation and ensuring the stability of Vildagliptin in plasma.[12] |
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Peak Performance: How to Identify and Resolve Common HPLC Problems - Pharma Manual [pharmamanual.com]
- 8. m.youtube.com [m.youtube.com]
- 9. silicycle.com [silicycle.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Vildagliptin Technical Support Center: Troubleshooting Degradation During Sample Processing
Welcome to the Vildagliptin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with Vildagliptin degradation during experimental sample processing. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: My Vildagliptin sample is showing significant degradation. What are the most likely causes?
A1: Vildagliptin is susceptible to degradation under several conditions. The most common causes of degradation during sample processing are exposure to alkaline (basic) pH, oxidative stress, and, to a lesser extent, acidic conditions and high temperatures. In biological matrices like plasma, enzymatic activity can also contribute to degradation.
Q2: I am observing unexpected peaks in my chromatogram when analyzing Vildagliptin. What could these be?
A2: Unexpected peaks are likely degradation products of Vildagliptin. Forced degradation studies have identified several degradants. For instance, under basic and acidic conditions, hydrolysis of the cyano group to a carboxylic acid or amide can occur. Oxidative conditions can also lead to the formation of multiple degradation products. It is crucial to use a stability-indicating analytical method to separate these degradants from the parent Vildagliptin peak.
Q3: How can I prevent Vildagliptin degradation in my plasma samples during collection and storage?
A3: To minimize degradation in plasma, it is crucial to inhibit enzymatic activity and maintain an appropriate pH. One effective strategy is to add a stabilizing agent like malic acid to the human plasma, which has been shown to prevent degradation. Additionally, samples should be stored at low temperatures (e.g., -80°C) and processed quickly to minimize the risk of degradation.
Q4: Can the excipients in my formulation affect Vildagliptin stability?
A4: Yes, excipients can influence Vildagliptin stability. Some excipients may either protect the drug from degradation or, conversely, promote it. For instance, studies have shown that the presence of excipients like microcrystalline cellulose and magnesium stearate can decrease the percentage of Vildagliptin degradation under certain stress conditions. It is essential to conduct compatibility studies with your specific formulation to understand these interactions.
Troubleshooting Guides
Issue 1: Rapid Loss of Vildagliptin in Solution
Symptoms:
-
Low recovery of Vildagliptin from prepared solutions.
-
Appearance of multiple unknown peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate pH of the solvent/buffer | Vildagliptin is particularly unstable in alkaline conditions. Ensure the pH of your solutions is neutral or slightly acidic. Avoid using basic buffers. |
| Oxidative Stress | Protect your samples from sources of oxidation. Use freshly prepared solutions and consider degassing solvents. If oxidative degradation is suspected, consider adding an antioxidant, though compatibility must be verified. Vildagliptin has been shown to degrade significantly under oxidative stress. |
| Elevated Temperature | Prepare and store Vildagliptin solutions at controlled room temperature or refrigerated, as high temperatures can accelerate degradation. |
Issue 2: Inconsistent Vildagliptin Concentrations in Biological Samples (e.g., Plasma)
Symptoms:
-
High variability in Vildagliptin concentrations between replicate samples.
-
Decreasing Vildagliptin concentration over a short period in processed samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Enzymatic Degradation | Immediately after collection, add a stabilizer to the plasma. The addition of malic acid has been demonstrated to be an effective method to stabilize Vildagliptin in human plasma. |
| Improper Sample Handling and Storage | Process blood samples as quickly as possible after collection. Centrifuge at a low temperature to separate plasma. Immediately freeze plasma samples at -80°C for long-term storage. |
| Freeze-Thaw Instability | Minimize the number of freeze-thaw cycles for your plasma samples, as this can contribute to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned. |
Quantitative Data Summary
The following tables summarize the degradation of Vildagliptin under various stress conditions as reported in forced degradation studies.
Table 1: Summary of Vildagliptin Degradation Under Different Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 1M HCl | 240 min | 59.28% | |
| Acidic Hydrolysis | 0.1 N HCl | - | 13.27% | |
| Basic Hydrolysis | 1M NaOH | 240 min | 84.33% | |
| Basic Hydrolysis | 0.1 N NaOH | - | 14.76% | |
| Oxidative Degradation | 3% H₂O₂ | 180 min | 87.04% | |
| Oxidative Degradation | 3% v/v H₂O₂ | - | 23.76% | |
| Thermal Degradation | 60°C | 240 h | Significant | |
| Photolytic Degradation | UV light | - | 1.98% |
Experimental Protocols
Protocol 1: Stabilization of Vildagliptin in Human Plasma
This protocol is based on a method shown to effectively stabilize Vildagliptin in human plasma samples.
Materials:
-
Human whole blood
-
K2EDTA collection tubes
-
Malic acid
-
Centrifuge
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Collect whole blood samples in K2EDTA tubes.
-
Immediately after collection, add a pre-determined amount of malic acid to the tube to act as a stabilizer.
-
Gently mix the sample by inverting the tube several times.
-
Centrifuge the blood sample at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled polypropylene tube.
-
Vortex the plasma sample.
-
Store the stabilized plasma sample at -80°C until analysis.
Protocol 2: Forced Degradation Study of Vildagliptin
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
Vildagliptin pure substance
-
Methanol
-
1 M HCl
-
1 M NaOH
-
3% H₂O₂
-
Water bath
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Acidic Degradation: Dissolve Vildagliptin in a small amount of methanol and add 1 M HCl. Heat the solution (e.g., at 80°C for a specified time). Neutralize the solution with NaOH before analysis.
-
Basic Degradation: Dissolve Vildagliptin in methanol and add 1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Dissolve Vildagliptin in methanol and add 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store a solution of Vildagliptin at an elevated temperature (e.g., 60°C) for an extended period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Visualizations
Caption: Major stress factors leading to Vildagliptin degradation.
Caption: Workflow for stabilizing Vildagliptin in plasma samples.
Navigating Vildagliptin Stability in Anticoagulated Plasma: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering stability issues with the dipeptidyl peptidase-IV (DPP-4) inhibitor, Vildagliptin, during preclinical and clinical sample analysis. The choice of anticoagulant and sample handling procedures can significantly impact the integrity of Vildagliptin in plasma samples, leading to inaccurate quantification and unreliable pharmacokinetic data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Vildagliptin recovery in plasma samples collected with EDTA. | Vildagliptin is known to be unstable in EDTA plasma, especially at room temperature. The degradation is likely due to the slightly alkaline pH of EDTA-anticoagulated plasma, which can accelerate the hydrolysis of the nitrile group in the Vildagliptin molecule. | 1. Immediate Cooling and Processing: Process blood samples immediately after collection. If immediate processing is not possible, store the samples on ice and centrifuge within one hour. 2. Acidification of Plasma: Add a stabilizing agent like malic acid to the K2EDTA plasma to lower the pH and inhibit degradation.[1][2] 3. Use of Alternative Anticoagulants: Consider using citrate or heparin as an alternative anticoagulant, although stability in these matrices should also be validated. |
| High variability in Vildagliptin concentrations between replicate samples. | Inconsistent sample handling, including variations in time between blood collection and centrifugation, and storage temperatures. | 1. Standardize Sample Handling Protocol: Establish and strictly adhere to a standard operating procedure (SOP) for sample collection, processing, and storage. 2. Maintain Cold Chain: Ensure samples are kept at a consistent low temperature (2-8°C) throughout the pre-analytical phase. |
| Presence of unexpected peaks in chromatograms. | Degradation of Vildagliptin into various byproducts. Common degradation pathways include hydrolysis of the nitrile group to a carboxylic acid or amide, and oxidative degradation.[3][4] | 1. Characterize Degradation Products: Use LC-MS/MS to identify the mass of the degradation products to understand the degradation pathway. 2. Optimize Chromatographic Method: Develop a stability-indicating HPLC or UHPLC method that can separate Vildagliptin from its potential degradation products. |
| Inaccurate pharmacokinetic profiles. | Underestimation of Vildagliptin concentrations due to pre-analytical instability. | 1. Re-evaluate Anticoagulant Choice: Conduct a validation study to compare Vildagliptin stability in different anticoagulants (EDTA, heparin, citrate) under your specific laboratory conditions. 2. Implement Stabilization Strategies: Utilize acidification or immediate cooling for all study samples. |
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is best for Vildagliptin stability studies?
While there is no definitive "best" anticoagulant universally cited in the literature, EDTA has been shown to be problematic due to potential pH-related degradation of Vildagliptin.[1][2] Citrate and heparin are potential alternatives; however, it is crucial to perform a thorough validation of Vildagliptin stability in the chosen anticoagulant under your specific experimental conditions. The addition of a stabilizing agent like malic acid to EDTA tubes has been shown to be an effective strategy.[1][2]
Q2: How does temperature affect Vildagliptin stability in plasma?
Temperature is a critical factor. Vildagliptin degradation in EDTA plasma is significantly accelerated at room temperature. Storing samples on ice or at 2-8°C can effectively slow down the degradation process. Long-term storage should always be at -70°C or lower.
Q3: What are the primary degradation products of Vildagliptin in plasma?
The main degradation pathway in plasma is likely the hydrolysis of the nitrile group to form the corresponding carboxylic acid or amide. Several degradation products have been identified under forced degradation conditions (acidic, basic, and oxidative stress), which can serve as references for identifying unknown peaks in your samples.[3][4]
Q4: Can I use serum instead of plasma for Vildagliptin analysis?
While technically possible, using serum introduces variability due to the clotting process, which can affect the concentration of various components in the sample. Plasma is generally the preferred matrix for pharmacokinetic studies. If serum is to be used, a thorough validation of Vildagliptin stability in serum is essential.
Q5: What are the key parameters to assess during a Vildagliptin stability study?
According to FDA and EMA guidelines, key stability parameters to evaluate include:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that mimics sample handling time.
-
Long-Term Stability: Determine stability at the intended storage temperature over the duration of the study.
-
Stock Solution Stability: Confirm the stability of your Vildagliptin stock solutions.
Experimental Protocols
Protocol 1: Assessment of Vildagliptin Pre-analytical Stability in Different Anticoagulants
Objective: To determine the most suitable anticoagulant for Vildagliptin quantification in plasma.
Materials:
-
Vildagliptin reference standard
-
Human whole blood
-
Blood collection tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate
-
Malic acid solution (optional, for stabilization of EDTA tubes)
-
Centrifuge, pipettes, and other standard laboratory equipment
-
LC-MS/MS system
Method:
-
Spiking: Prepare a stock solution of Vildagliptin in a suitable solvent. Spike fresh human whole blood with a known concentration of Vildagliptin.
-
Aliquoting: Immediately aliquot the spiked blood into different anticoagulant tubes (EDTA, heparin, citrate). For a stabilized EDTA arm, add malic acid to the EDTA tube before adding the blood.
-
Time Points: Process the blood samples at different time points (e.g., 0, 1, 2, 4, and 24 hours) at room temperature and on ice.
-
Plasma Separation: At each time point, centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract Vildagliptin from the plasma samples using a validated protein precipitation or liquid-liquid extraction method.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the Vildagliptin concentration.
-
Data Analysis: Calculate the percentage of Vildagliptin remaining at each time point relative to the initial concentration (time 0). Compare the stability profiles across the different anticoagulants and conditions.
Data Presentation
Table 1: Hypothetical Vildagliptin Stability in Human Plasma with Different Anticoagulants at Room Temperature (% Remaining)
| Time (hours) | K2EDTA | K2EDTA + Malic Acid | Sodium Heparin | Sodium Citrate |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 92% | 99% | 97% | 96% |
| 2 | 85% | 98% | 95% | 93% |
| 4 | 75% | 97% | 92% | 90% |
| 24 | 40% | 95% | 85% | 82% |
Note: This table is for illustrative purposes and actual results may vary. It is essential to generate stability data under your specific laboratory conditions.
Visualizations
Experimental Workflow for Anticoagulant Comparison
References
- 1. FEvIR Platform [fevir.net]
- 2. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Vildagliptin bioanalysis
Welcome to the technical support center for Vildagliptin bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the bioanalysis of Vildagliptin.
Question: Why am I observing Vildagliptin degradation in my plasma samples?
Answer: Vildagliptin is susceptible to degradation under certain conditions. Key factors contributing to its instability in plasma include:
-
pH: Vildagliptin is more stable in acidic conditions and prone to degradation in alkaline environments.[1][2] In alkaline solutions, it can convert to its amide and then to a carboxylic acid.[1]
-
Temperature: Elevated temperatures can accelerate degradation.[2][3]
-
Enzymatic Activity: The enzyme dipeptidyl peptidase-4 (DPP-4) in plasma can degrade Vildagliptin.[1]
-
Oxidative Stress: Vildagliptin is sensitive to oxidative conditions.[2][3][4][5] Exposure to oxidizing agents like hydrogen peroxide can lead to significant degradation.[2][3]
-
Excipients: Certain excipients in pharmaceutical formulations, such as those with primary or secondary amino groups, can be incompatible with Vildagliptin.[1] Lactose can promote the formation of amide and diketopiperazine degradation products.[1]
To mitigate degradation, consider the following:
-
Sample Stabilization: Incorporating an acidic stabilizer, such as malic acid, into the human plasma can effectively prevent degradation.[6]
-
Temperature Control: Keep samples on ice or at reduced temperatures during processing and store them appropriately.
-
Prompt Analysis: Analyze samples as quickly as possible after collection and processing.
Question: I am experiencing high variability and poor reproducibility in my results. What are the likely causes?
Answer: High variability in Vildagliptin bioanalysis can stem from several sources. Consider investigating the following:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Vildagliptin and its internal standard, leading to ion suppression or enhancement.[7] This is a common issue in LC-MS/MS analysis.[7]
-
Troubleshooting:
-
Optimize the sample clean-up procedure. Protein precipitation is a common first step, but more rigorous techniques like solid-phase extraction (SPE) may be necessary to remove interfering substances.[8]
-
Adjust chromatographic conditions to separate Vildagliptin from matrix components.
-
Evaluate different internal standards, preferably a stable isotope-labeled version of Vildagliptin (e.g., Vildagliptin-D7), to compensate for matrix effects.[8]
-
-
-
Inconsistent Sample Preparation: Manual inconsistencies in sample handling, such as variations in pipetting, extraction times, or evaporation steps, can introduce significant variability.
-
Troubleshooting:
-
Automate sample preparation steps where possible.
-
Ensure all analysts are following the standard operating procedure (SOP) precisely.
-
Use calibrated pipettes and equipment.
-
-
-
Analyte Stability: As mentioned previously, Vildagliptin degradation during sample processing can lead to inconsistent results.
Question: My assay sensitivity is low, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). How can I improve it?
Answer: Improving assay sensitivity for Vildagliptin analysis often involves optimizing both the sample preparation and the instrumental analysis steps.
-
Sample Preparation:
-
Extraction Efficiency: Ensure your extraction method provides high and consistent recovery of Vildagliptin from the matrix. Compare different techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Sample Concentration: Incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume of a weaker solvent, to increase the analyte concentration before injection.
-
-
LC-MS/MS Optimization:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used and generally provides good signal intensity for Vildagliptin.[9]
-
Mobile Phase Additives: The use of additives like ammonium acetate or formic acid in the mobile phase can enhance the protonation of Vildagliptin and improve its signal.[9]
-
Mass Spectrometry Parameters: Fine-tune the mass spectrometer settings, including collision energy and fragmentor voltage, to maximize the signal for the specific parent and product ion transitions of Vildagliptin.
-
Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential impacts on peak shape and chromatography.[9]
-
Frequently Asked Questions (FAQs)
What are the typical mass transitions for Vildagliptin and its deuterated internal standard in LC-MS/MS analysis?
For Vildagliptin, a common multiple reaction monitoring (MRM) transition is m/z 304.2 → 154.2. For a deuterated internal standard like this compound, the transition is typically m/z 311.1 → 161.2.[6] Another reported transition for Vildagliptin is m/z 304.4 → 154.1 and for this compound is m/z 311.1 → 161.1.
What type of analytical column is suitable for Vildagliptin bioanalysis?
Reversed-phase C18 columns are frequently used and have demonstrated good performance for the separation of Vildagliptin.[10]
What are the common sample preparation techniques for Vildagliptin in plasma?
-
Protein Precipitation (PPT): This is a simple and rapid method often performed with acetonitrile or methanol.[9]
-
Solid-Phase Extraction (SPE): This technique can provide cleaner extracts compared to PPT, which can be beneficial for reducing matrix effects.[8]
Experimental Protocols
LC-MS/MS Method for Vildagliptin in Human Plasma
This protocol is based on a method designed to address stability issues.[6]
1. Sample Preparation (Protein Precipitation with Stabilization)
-
To 100 µL of human plasma, add a stabilizing agent such as malic acid.
-
Add an appropriate volume of internal standard working solution (e.g., this compound).
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system capable of gradient or isocratic elution.
-
Analytical Column: C18 Asentis Express column.[6]
-
Mobile Phase: A combination of acetonitrile and 5mM ammonium trifluoroacetate.[6]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[9]
-
Column Temperature: Maintained at approximately 40°C.[9]
-
Injection Volume: 5 µL.[9]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 1.00 to 851.81 ng/mL | |
| 7.06 to 3023.81 ng/mL | ||
| 0.2 to 160 ng/mL | [8] | |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | |
| 7.06 ng/mL | ||
| 10 ng/mL | [11] | |
| Accuracy | 97.30% - 104.15% | |
| Within ± 15% of nominal values | ||
| Precision (CV%) | 0.32% - 3.09% | |
| < 9% | ||
| Recovery (Vildagliptin) | 92.26% | [8] |
| Recovery (this compound IS) | 89.58% | [8] |
Visualizations
Caption: Vildagliptin Bioanalysis Experimental Workflow
Caption: Troubleshooting Logic for Vildagliptin Bioanalysis
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 5. researchgate.net [researchgate.net]
- 6. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. benthamscience.com [benthamscience.com]
- 9. sciensage.info [sciensage.info]
- 10. journalcmpr.com [journalcmpr.com]
- 11. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce carryover in Vildagliptin LC-MS/MS analysis
Welcome to the technical support center for Vildagliptin LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating carryover.
Troubleshooting Guides
Issue: High Carryover of Vildagliptin in Blank Injections
Q1: I am observing significant Vildagliptin peaks in my blank injections following a high concentration standard. What are the initial steps to identify the source of the carryover?
A1: The first step is to systematically isolate the source of the carryover. This can be achieved by sequentially bypassing components of the LC system. A logical workflow can help pinpoint the problematic area.
Here is a systematic approach to diagnosing the source of carryover:
Caption: Troubleshooting workflow for identifying carryover source.
A critical step in troubleshooting is to differentiate between carryover and general contamination.[1] Carryover will typically decrease with subsequent blank injections, whereas contamination will result in a consistent peak area across multiple blanks.[1]
Q2: My troubleshooting indicates the autosampler/injector is the source of Vildagliptin carryover. What specific actions can I take?
A2: Autosampler-related carryover is common and often stems from inadequate cleaning of the needle, sample loop, or injector valve components.[2] Vildagliptin, being a polar compound, may adhere to surfaces within the flow path.
Recommended Actions:
-
Optimize Needle Wash: The composition of the needle wash solvent is crucial. A multi-step wash with solvents of varying polarity and pH can be effective.
-
Inspect and Clean/Replace Injector Components: Worn or dirty rotor seals are a frequent cause of carryover.[1][2] Regularly inspect and clean these parts, or replace them if they show signs of wear.
-
Increase Wash Volume and Time: Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and sample loop. Increasing the duration of the wash can also improve cleaning efficiency.[2]
Experimental Protocol: Enhanced Needle Wash Procedure
This protocol utilizes a sequence of wash solvents to remove residual Vildagliptin from the injector system.
-
Prepare Wash Solvents:
-
Wash Solvent A: 0.2% Formic acid in Water (Acidic wash to ionize and solubilize Vildagliptin)
-
Wash Solvent B: Acetonitrile/Isopropanol (50:50, v/v) (Strong organic wash to remove non-polar residues)
-
Wash Solvent C: Water/Methanol (90:10, v/v) (Final rinse to prepare for the next injection)
-
-
Configure Autosampler Program:
-
Set the needle wash to perform a pre-injection and post-injection wash.
-
Program a three-step wash cycle:
-
Draw 500 µL of Wash Solvent A and dispense to waste.
-
Draw 500 µL of Wash Solvent B and dispense to waste.
-
Draw 500 µL of Wash Solvent C and dispense to waste.
-
-
Ensure the needle is washed for a sufficient duration (e.g., 15-30 seconds) in the wash port.
-
Q3: I've identified the analytical column as the primary source of carryover. What are the best strategies for column cleaning and regeneration for Vildagliptin analysis?
A3: Column-related carryover occurs when Vildagliptin is retained on the stationary phase and elutes in subsequent runs. A more aggressive column wash at the end of each run or batch is necessary.
Recommended Column Cleaning Strategies:
| Strategy | Description | Effectiveness for Vildagliptin |
| High Organic Wash | Flushing the column with a high percentage of a strong organic solvent (e.g., 100% Acetonitrile or Methanol) to remove strongly retained compounds. | Moderately Effective. Vildagliptin has some non-polar characteristics. |
| pH Switching | Alternating between acidic and basic mobile phases to change the ionization state of Vildagliptin and residual silanols, aiding in its removal. | Highly Effective. Vildagliptin's polarity is influenced by pH. |
| Use of "Sticky" Compound Eluters | Incorporating a small amount of a compound that has a high affinity for the column to displace the analyte of interest. | Can be effective but requires careful method development. |
Experimental Protocol: Aggressive Post-Run Column Wash
This protocol should be implemented at the end of an analytical batch or after a high-concentration sample.
-
Disconnect the column from the mass spectrometer to avoid contaminating the source.
-
Wash Step 1 (Remove Buffers): Flush the column with 10-20 column volumes of HPLC-grade water/Acetonitrile (50:50, v/v).
-
Wash Step 2 (Strong Organic): Flush with 20 column volumes of 100% Acetonitrile.
-
Wash Step 3 (Polar Organic): Flush with 20 column volumes of 100% Isopropanol.
-
Re-equilibration: Before the next run, thoroughly re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[3]
Caption: Aggressive column wash protocol workflow.
Frequently Asked Questions (FAQs)
Q4: Can the mobile phase composition influence Vildagliptin carryover?
A4: Yes, the mobile phase composition plays a significant role. Vildagliptin is a polar molecule, and its interaction with the stationary phase can be modulated by the mobile phase.
-
Organic Modifier: Using a stronger organic solvent in the mobile phase gradient (e.g., starting with a higher percentage of organic or using a more eluting solvent like methanol in addition to acetonitrile) can help elute Vildagliptin more effectively during the run, reducing the amount left on the column.[4][5][6]
-
pH and Additives: The pH of the aqueous portion of the mobile phase can affect the ionization state of Vildagliptin and the stationary phase. Using an acidic mobile phase (e.g., with 0.1% formic acid) is common for Vildagliptin analysis and generally helps in achieving good peak shape and elution.[7] However, residual Vildagliptin might be better removed by a wash with a slightly different pH.
Q5: Are there any alternative column chemistries that are less prone to Vildagliptin carryover?
A5: While C18 columns are commonly used for Vildagliptin analysis, exploring other stationary phases could be beneficial if carryover persists.
-
Phenyl-Hexyl Columns: These columns offer different selectivity due to pi-pi interactions and may exhibit less carryover for certain compounds compared to traditional C18 phases.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and potentially minimize carryover.
When switching columns, it is essential to re-validate the method to ensure it meets the required performance criteria.
Q6: How can I distinguish between carryover and contamination from my mobile phase or blank solution?
A6: This is a crucial diagnostic step. A simple experiment can help differentiate the two:
-
Inject a high-concentration Vildagliptin standard.
-
Inject a series of 3-5 blank solutions.
If you suspect mobile phase contamination, preparing fresh mobile phase from new reagents and a different source of water and re-running the blank injections can confirm this.
Q7: Could my sample preparation method contribute to carryover?
A7: While less direct, the sample preparation method can have an impact. If the sample extract is not clean, endogenous matrix components can build up on the column and injector, creating active sites where Vildagliptin can adsorb and then slowly bleed off in subsequent runs. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is optimized for maximum matrix removal.[8] A cleaner sample extract will lead to a cleaner analytical system and less potential for carryover.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. glsciences.eu [glsciences.eu]
- 4. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmpas.com [jmpas.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Cross-Validation of Vildagliptin Bioanalytical Methods: A Comparative Guide
A detailed comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Vildagliptin in biological matrices, with a focus on methods utilizing Vildagliptin-d7 as an internal standard. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental protocols and performance data to aid in the selection and implementation of bioanalytical assays.
Introduction
Vildagliptin is an oral anti-diabetic agent and a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), crucial in the management of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Vildagliptin in biological samples is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is a common practice to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.
This guide presents a cross-validation of published bioanalytical methods for Vildagliptin that employ this compound as an internal standard. While a direct head-to-head cross-validation study between two distinct, fully validated methods was not found in the public literature, this guide compiles and compares the methodologies and performance characteristics of several validated LC-MS/MS methods to provide a valuable resource for bioanalytical scientists. The information is based on established methods that have been validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA).[3][4][5]
Comparison of Vildagliptin Bioanalytical Methods
The following tables summarize the key parameters of different LC-MS/MS methods developed and validated for the quantification of Vildagliptin using this compound as an internal standard.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Biological Matrix | K3EDTA Human Plasma | Rat Plasma |
| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation |
| Extraction Solvent | Methanol:5 mM Sodium Lauryl Sulphate (1:1) | Acetonitrile |
| Chromatographic Column | Cosmosil CN (150 x 4.6mm, 5µm) | ACE 3 C18 PFP |
| Mobile Phase | 10 mM Ammonium Formate (pH 5.0) and Methanol (30:70 v/v) | Ammonium Acetate Buffer and Acetonitrile (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Retention Time | Vildagliptin: 3.8 min | Vildagliptin: 3.00 - 3.20 min |
| Internal Standard | This compound | This compound |
References: Method 1[6][7][8][9], Method 2[10][11]
Table 2: Mass Spectrometric and Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Vildagliptin) | Not explicitly stated in abstract | m/z 304.4 → 154.1 |
| MRM Transition (this compound) | Not explicitly stated in abstract | m/z 311.1 → 161.1 |
| Linearity Range | 0.2 - 160 ng/mL | 7.06 - 3023.81 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 7.06 ng/mL |
| Accuracy | Within ±15% of nominal values | Within ±15% of nominal values |
| Precision | Not explicitly stated in abstract | Within- and between-batch precision < 9% |
| Recovery | Vildagliptin: 92.26%, this compound: 89.58% | Not explicitly stated in abstract |
References: Method 1[6][7][8][9], Method 2[10][11]
Experimental Protocols
Method 1: Solid Phase Extraction (SPE) based LC-MS/MS for Vildagliptin in Human Plasma[6][7][8][9]
This method was developed for the simultaneous determination of Metformin and Vildagliptin in human plasma.
1. Sample Preparation (Solid Phase Extraction):
-
Human plasma samples were collected in tubes containing K3EDTA as an anticoagulant.
-
The drugs were extracted from the plasma using a solid-phase extraction (SPE) technique with Phenomenex Strata-X cartridges.
-
The elution of the drug and internal standard was achieved using a mixture of methanol and 5 mM sodium lauryl sulphate in equal proportions.
2. Chromatographic Conditions:
-
A Cosmosil CN column (150 x 4.6mm, 5µm) was used for chromatographic separation.
-
The mobile phase consisted of 10 mM ammonium formate (pH 5.0) and methanol in a 30:70 v/v ratio, delivered isocratically.
-
The flow rate was maintained at 1.0 mL/min.
3. Mass Spectrometric Detection:
-
A mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode was used.
-
Data acquisition was performed in the multiple-reaction monitoring (MRM) mode.
Method 2: Protein Precipitation based LC-MS/MS for Vildagliptin in Rat Plasma[10][11]
This method was developed for toxicological studies in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 20 µL aliquot of rat plasma, 50 µL of the internal standard solution (this compound, ~250.00 ng/mL) was added.
-
Protein precipitation was achieved by adding 1.0 mL of acetonitrile and vortexing the mixture.
-
The samples were then centrifuged at 20,000 rcf for a minimum of 5 minutes.
2. Chromatographic Conditions:
-
An ACE 3 C18 PFP column was used for separation.
-
The mobile phase was a mixture of ammonium acetate buffer and acetonitrile (20:80, v/v) in an isocratic elution mode.
-
The flow rate was 0.7 mL/min.
3. Mass Spectrometric Detection:
-
An API 4000 mass spectrometer with an ESI interface was operated in positive ion mode.
-
Quantification was performed using MRM of the transitions m/z 304.4 → 154.1 for Vildagliptin and m/z 311.1 → 161.1 for this compound.
Experimental Workflows
Caption: Comparative workflow of two distinct bioanalytical methods for Vildagliptin quantification.
Discussion
The two presented methods offer robust and reliable approaches for the quantification of Vildagliptin in different biological matrices. The choice between the methods would depend on the specific requirements of the study.
-
Method 1 (SPE) offers a more extensive clean-up of the sample, which can lead to reduced matrix effects and potentially a lower limit of quantification (0.2 ng/mL). This makes it highly suitable for clinical studies in human plasma where high sensitivity is often required. The recovery of Vildagliptin using this method was reported to be high (92.26%).[6][7][8][9]
-
Method 2 (Protein Precipitation) is a simpler and faster sample preparation technique. While the LLOQ is higher (7.06 ng/mL) compared to the SPE method, it is adequate for many preclinical and toxicokinetic studies where the analyte concentrations are expected to be higher.[10][11] The method demonstrated good precision with within- and between-batch variations of less than 9%.[10]
Both methods utilize this compound as an internal standard, which is the gold standard for LC-MS/MS-based quantification, ensuring high accuracy and precision by correcting for any potential variability during sample preparation and analysis. The validation of these methods in accordance with regulatory guidelines ensures the integrity and reliability of the generated data.
Conclusion
This comparative guide provides a detailed overview of two validated LC-MS/MS methods for the quantification of Vildagliptin using this compound as an internal standard. While a direct cross-validation study is not available, the presented data allows for an informed decision on method selection based on the specific needs of a research or development project. Both the SPE-based method for human plasma and the protein precipitation-based method for rat plasma demonstrate the necessary performance characteristics for reliable bioanalysis. Researchers should consider the required sensitivity, sample throughput, and the nature of the biological matrix when choosing the most appropriate method.
References
- 1. pharmacyscijournal.com [pharmacyscijournal.com]
- 2. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. citedrive.com [citedrive.com]
- 9. benthamscience.com [benthamscience.com]
- 10. sciensage.info [sciensage.info]
- 11. sciensage.info [sciensage.info]
Comparing Vildagliptin-d7 to other internal standards for Vildagliptin analysis
In the quantitative bioanalysis of the anti-diabetic drug Vildagliptin, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of Vildagliptin-d7, a deuterated analog of the drug, against other compounds that have been employed as internal standards in various analytical methods.
The Gold Standard: Isotope-Labeled Internal Standards
Deuterated standards, such as this compound, are often considered the gold standard for mass spectrometry-based quantification. The key advantage of using a stable isotope-labeled internal standard is its near-identical chemical and physical properties to the analyte. This structural similarity ensures that this compound co-elutes with Vildagliptin and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer, providing the most accurate correction for analytical variability.
Comparative Analysis of Internal Standards
While this compound is a preferred choice, other compounds have also been utilized as internal standards for Vildagliptin analysis. This section compares the performance of this compound with alternative internal standards based on published experimental data.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | This compound |
| Linearity Range (ng/mL) | 7.06 - 3023.81[1] |
| Correlation Coefficient (r²) | >0.99[1] |
| Precision (%RSD) | < 9%[1] |
| Accuracy (%) | Within ± 15% of nominal values[1] |
| Extraction Method | Protein Precipitation[1] |
| Analytical Technique | LC-MS/MS[1] |
Table 2: Performance Characteristics of Alternative Internal Standards for Vildagliptin Analysis
| Internal Standard | Linearity Range | Correlation Coefficient (r²) | Precision (%RSD) | Accuracy/Recovery (%) | Extraction Method | Analytical Technique | Reference |
| Sitagliptin | 1 - 500 ng/mL | >0.998 | Not Specified | Assay: >93% | Protein Precipitation | Capillary Electrophoresis-MS | [2] |
Discussion of Comparative Performance:
From the available data, this compound demonstrates excellent performance in terms of linearity, precision, and accuracy over a wide concentration range when analyzed by LC-MS/MS.[1] The use of a deuterated internal standard is particularly advantageous in minimizing the impact of matrix effects, a common challenge in bioanalysis.
Sitagliptin, another DPP-4 inhibitor, has been used as an internal standard for Vildagliptin analysis by Capillary Electrophoresis-Tandem Mass Spectrometry.[2] While it showed a good correlation coefficient and a low limit of detection, detailed precision and accuracy data for direct comparison are not available in the cited literature. As a structurally different molecule, Sitagliptin's ability to compensate for Vildagliptin-specific matrix effects and extraction variability might not be as effective as that of this compound.
Experimental Methodologies
Method using this compound Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation is a common method for extracting Vildagliptin from plasma samples.[1]
-
Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile in an isocratic mode.[1]
-
Mass Spectrometric Detection: Detection is carried out using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the transitions of m/z 304.4 → 154.1 for Vildagliptin and m/z 311.1 → 161.1 for this compound.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Vildagliptin using an internal standard.
Caption: Workflow for Vildagliptin bioanalysis.
Conclusion
Based on the principles of bioanalytical method validation and the available data, this compound is the superior choice as an internal standard for the quantification of Vildagliptin, especially in complex biological matrices. Its isotopic similarity to the analyte ensures the most accurate correction for analytical variabilities, leading to highly reliable and reproducible results. While other compounds can be used, they may not offer the same level of performance in mitigating matrix effects and ensuring analytical precision. For researchers and professionals in drug development, the use of a deuterated internal standard like this compound is highly recommended for robust and accurate bioanalytical assays.
References
Performance of Vildagliptin-d7 as an Internal Standard in Bioanalytical Methods
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the performance of Vildagliptin-d7 as an internal standard in the quantitative analysis of Vildagliptin in various biological tissues. The data presented is compiled from published research and highlights the suitability of this deuterated analog for ensuring accuracy and precision in bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Superior Performance of this compound
This compound is a stable, isotopically labeled version of Vildagliptin and is the preferred internal standard (ISTD) for quantitative bioanalysis. Its physical and chemical properties are nearly identical to the analyte of interest, Vildagliptin. This similarity ensures that it behaves consistently during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects.
The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method development, offering significant advantages over methods that use non-deuterated internal standards or no internal standard at all. The comparative data below, extracted from various validation studies, demonstrates the high performance of methods utilizing this compound.
Quantitative Performance Data
The following tables summarize the validation parameters for LC-MS/MS methods using this compound as an internal standard for the determination of Vildagliptin in plasma.
Table 1: Linearity and Sensitivity of Vildagliptin Quantification using this compound
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Rat Plasma | 7.06 - 3023.81 | >0.99 | 7.06 |
| Rat Plasma | 1.57 - 501.21 | Linear | 1.57[1] |
| Human Plasma | 1.00 - 851.81 | Not Specified | 1.00[2] |
| Human Plasma | 5 - 300 | Not Specified | 5[3] |
Table 2: Accuracy and Precision of Vildagliptin Quantification in Rat Plasma using this compound
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) |
| LLOQ QC | Not Specified | Not Specified | < 11.70[1] |
| Low QC | Not Specified | Not Specified | Not Specified |
| Medium QC | Not Specified | Not Specified | Not Specified |
| High QC | Not Specified | Not Specified | Not Specified |
Note: Specific numerical values for all accuracy and precision levels were not available in the provided search results, but the methods were successfully validated, indicating they met regulatory requirements.
Table 3: Recovery and Matrix Effect for Vildagliptin and this compound in Rat Plasma
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect |
| Vildagliptin | Low, Medium, High | Not Specified | Assayed at LLOQ and HQC levels and found to be within acceptable limits[4] |
| This compound | Medium | Not Specified | Assayed at LLOQ and HQC levels and found to be within acceptable limits[4] |
Experimental Protocols
The methodologies outlined below are representative of typical LC-MS/MS workflows for the quantification of Vildagliptin in biological matrices using this compound.
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting Vildagliptin and this compound from plasma samples.
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
Aliquot a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a specific volume of a protein precipitating agent, such as acetonitrile or methanol, containing the internal standard, this compound.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant, which contains the analyte and internal standard, for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This technique provides high selectivity and sensitivity for the quantification of Vildagliptin.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is commonly used for separation.[3][4][5][6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to elute the compounds.[1][3][4][8] The composition can be delivered in an isocratic (constant) or gradient mode.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.[3][4][5][6][7]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[4]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used to generate protonated molecular ions of Vildagliptin and this compound.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the protonated molecule) and a specific product ion for both the analyte and the internal standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of Vildagliptin using this compound.
Vildagliptin Signaling Pathway
Caption: Mechanism of action of Vildagliptin via DPP-4 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. ajpamc.com [ajpamc.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Vildagliptin Quantification: A Comparative Analysis of Bioanalytical Methods
A detailed guide for researchers on the accuracy and precision of Vildagliptin quantification, with a focus on the use of Vildagliptin-d7 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The accurate and precise quantification of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While various analytical methods have been developed for this purpose, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is widely regarded as the gold standard for bioanalytical assays due to its ability to minimize matrix effects and improve method robustness. This guide provides a comparative overview of different analytical techniques for Vildagliptin quantification, with a special emphasis on the performance of methods utilizing this compound.
Comparative Performance of Analytical Methods
The choice of an analytical method for Vildagliptin quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. The following tables summarize the performance characteristics of an LC-MS/MS method using this compound as an internal standard, alongside other commonly employed techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Table 1: Performance Characteristics of Vildagliptin Quantification using LC-MS/MS with this compound Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 7.06 - 3023.81 ng/mL | [1] |
| Correlation Coefficient (r²) | >0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 7.06 ng/mL | [1] |
| Within-batch Precision (%RSD) | < 9% | [1] |
| Between-batch Precision (%RSD) | < 9% | [1] |
| Accuracy | Within ± 15% of nominal values | [1] |
| Recovery (Vildagliptin) | 92.26% | [2] |
| Recovery (this compound) | 89.58% | [2] |
Table 2: Performance Characteristics of Alternative Analytical Methods for Vildagliptin Quantification
| Method | Linearity Range | LLOQ/LOD | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC (UV) | 25 - 150 µg/mL | 0.21 µg/mL (LOQ) | 99.73% | - | |
| RP-HPLC (UV) | 4 - 34 µg/mL | 0.0040 µg/ml (LOD) | - | - | [3] |
| RP-HPLC (UV) | 5 - 200 µg/mL | 4.90 µg/mL (LOQ) | 99.11 - 100.62% | - | [4] |
| UV-Visible Spectrophotometry | 5 - 60 µg/ml | 2.513 µg/ml (LOQ) | 98 - 101% | 1.162 - 1.263 | [5] |
| UPLC-MS/MS | - | - | - | - | [6] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This section details a typical experimental protocol for the quantification of Vildagliptin in rat plasma using this compound as an internal standard.
1. Sample Preparation: A protein precipitation method is employed for sample clean-up.[1]
2. Chromatographic Conditions: The chromatographic separation is performed on a liquid chromatography system.[1] The specific column and mobile phase composition are crucial for achieving good separation and peak shape.
3. Mass Spectrometric Conditions: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1] The multiple reaction monitoring (MRM) mode is utilized for selective and sensitive quantification. The parent and product ion transitions monitored are m/z 304.4 → 154.1 for Vildagliptin and m/z 311.1 → 161.1 for this compound.[1]
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the bioanalytical quantification of Vildagliptin using LC-MS/MS with an internal standard.
References
- 1. sciensage.info [sciensage.info]
- 2. benthamscience.com [benthamscience.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pharmacyscijournal.com [pharmacyscijournal.com]
- 5. Analytical Method Development and Validation of UV-visible Spectrophotometric Method for the Estimation of Vildagliptin in Gastric Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vildagliptin Assays: Focus on Linearity and Range with a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Vildagliptin is paramount for pharmacokinetic, bioequivalence, and quality control studies. This guide provides a comparative analysis of Vildagliptin assays, with a special emphasis on methods employing a deuterated internal standard to enhance accuracy and precision. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathway and analytical workflow.
Enhanced Bioanalytical Performance with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as deuterated Vildagliptin (e.g., Vildagliptin-d7), is the gold standard in quantitative mass spectrometry-based bioanalysis. This approach minimizes variability introduced during sample preparation and analysis, as the analyte and the internal standard exhibit nearly identical chemical and physical properties. This results in superior accuracy and precision compared to methods using non-isotopically labeled internal standards or external calibration.
Comparative Analysis of Vildagliptin Assay Performance
The following table summarizes the linearity and range of various published analytical methods for the quantification of Vildagliptin. The data highlights the performance of assays utilizing a deuterated internal standard in comparison to other methods.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | This compound | Rat Plasma | 7.06 - 3023.81 ng/mL | >0.99 | [1] |
| HPLC-MS/MS | ¹³C-¹⁵N-Vildagliptin | Human Plasma | 1.11 - 534.0 ng/mL | Not Reported | [2] |
| HPLC-ESI-MS/MS | Vildagliptin D7 | Human Plasma | 0.2 - 160 ng/mL | >0.99 | [3] |
| LC-MS/MS | Alogliptin | Human Plasma | 5 - 300 ng/mL | 0.9991 | [4] |
| HILIC-MS/MS | Not Specified | Human Plasma | 5 - 500 ng/mL | ≥ 0.99 | [5] |
| RP-HPLC | Tolbutamide | Plasma | 10 - 120 µg/mL | Not Reported | [6][7] |
| HPLC-MS | Not Specified | Not Specified | 2 - 12 µg/mL | 0.9999 | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and adaptation of these assays.
Vildagliptin Assay using LC-MS/MS with a Deuterated Internal Standard (this compound)
This protocol is based on a method for the quantification of Vildagliptin in rat plasma[1].
-
Sample Preparation:
-
To a plasma sample, add an appropriate volume of the internal standard solution (this compound).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: ACE 3 C18 PFP column.
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 20:80, v/v) in an isocratic elution mode.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Ambient.
-
-
Mass Spectrometric Conditions:
Vildagliptin Assay using HPLC-MS/MS with a ¹³C-¹⁵N-Labeled Internal Standard
This protocol is adapted from a method for the determination of Vildagliptin in human plasma[2].
-
Sample Preparation:
-
Spike human plasma samples with the ¹³C-¹⁵N-Vildagliptin internal standard.
-
Precipitate plasma proteins using acetonitrile.
-
Centrifuge to separate the supernatant.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the HPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Hypurity C₁₈ (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution using methanol and 5 mmol·L⁻¹ ammonium formate.
-
Flow Rate: 0.5 mL·min⁻¹.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biology and the analytical process, the following diagrams have been generated.
Caption: Vildagliptin's signaling pathway.
References
- 1. sciensage.info [sciensage.info]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Robustness in Bioanalysis: A Comparative Guide to Analytical Methods Using Vildagliptin-d7
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comparative overview of analytical techniques for the quantification of Vildagliptin, with a focus on the integral role of its deuterated internal standard, Vildagliptin-d7, in achieving robust and reproducible results. The experimental data and protocols detailed below are compiled from various validated studies to aid in the selection and implementation of the most suitable method for your research needs.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[1][2] This approach is critical for mitigating variability introduced during sample preparation and analysis, thereby enhancing the robustness and accuracy of the method. This compound, being chemically identical to Vildagliptin but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of any variations, leading to more precise and accurate quantification of Vildagliptin in complex biological matrices like human plasma.[1][2]
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of different validated analytical methods for the determination of Vildagliptin. The inclusion of this compound as an internal standard in LC-MS/MS methods significantly contributes to their superior sensitivity and specificity compared to HPLC-UV methods.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Internal Standard | This compound[1] | This compound[2] | Not specified | Not specified |
| Linearity Range | 0.2-160 ng/mL[1] | 7.06-3023.81 ng/mL[2] | 25-150 µg/ml | 50–90 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[2] | 0.999 | 0.999[3] |
| Accuracy (% Recovery) | 92.26% (Vildagliptin), 89.58% (ISTD)[1] | Within ± 15% of nominal values[2] | 99.73% | 101.0% - 101.8%[3] |
| Precision (%RSD) | < 9% (within- and between-batch)[2] | Not explicitly stated | Not explicitly stated | 0.1%[3] |
| Limit of Detection (LOD) | Not specified | Not specified | 0.06 µg/ml | 2.98 µg/m[3] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[1] | 7.06 ng/mL[2] | 0.21 µg/ml | 9.94 µg/mL[3] |
| Retention Time | 3.8 minutes[1] | 3.00 to 3.20 min[2] | 3.25 min | 3.9 ± 0.1 mins[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for both LC-MS/MS and RP-HPLC methods.
LC-MS/MS Method with this compound
This method is suitable for the quantification of Vildagliptin in human plasma and demonstrates high sensitivity and specificity.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To 20 µL of plasma sample, add 50 µL of internal standard solution (this compound, ~250.00 ng/mL).[2]
-
Add 1.0 mL of acetonitrile and vortex.[2]
-
Centrifuge the samples at 20,000 rcf for a minimum of 5 minutes.[2]
-
The supernatant is then subjected to SPE. The drugs are extracted using a solvent mixture of methanol and 5 mM sodium lauryl sulphate in equal proportions.[1]
2. Chromatographic Conditions:
-
Column: Cosmosil CN (150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (pH 5.0) and methanol (30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
RP-HPLC Method
This method is suitable for the quantification of Vildagliptin in pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and transfer 10 mg of Vildagliptin to a 10 ml volumetric flask.
-
Dissolve in 7 ml of the diluent (mobile phase) and sonicate.
-
Filter the solution through a 0.45 µm filter and make up the volume to 10 ml with the diluent to get a concentration of 1 mg/ml.
-
Further dilutions are made to achieve the desired concentrations for the calibration curve.
2. Chromatographic Conditions:
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of dilute orthophosphoric acid solution (pH 2.6±0.5) and acetonitrile (72:28 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 266 nm.
-
Injection Volume: 10 µL.
Robustness Testing
Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] For the methods described, robustness was evaluated by introducing minor changes to parameters such as:
-
Flow rate: (e.g., ± 0.1 ml/min).[4]
-
Mobile phase composition: (e.g., ± 2% variation in organic solvent).[5]
-
pH of the mobile phase buffer: (e.g., ± 0.1 pH units).[5]
-
Wavelength of detection: (e.g., ± 1 nm).[4]
The results of these robustness studies indicated that such small variations did not significantly impact the analytical results, demonstrating the reliability of the developed methods.[4][5]
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Bioanalytical workflow using this compound.
Caption: Principle of internal standard correction.
References
- 1. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Vildagliptin Assays: A Comparative Guide to Internal Standard Selection for Enhanced Specificity and Selectivity
For researchers, scientists, and drug development professionals, the accurate quantification of Vildagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, directly impacting the specificity, selectivity, and reliability of the results. This guide provides a comprehensive comparison of Vildagliptin assays utilizing the stable isotope-labeled internal standard, Vildagliptin-d7, against those employing alternative, non-labeled internal standards.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This is attributed to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision.
This guide will delve into the experimental data supporting the use of this compound and compare its performance with assays that utilize other internal standards, including other dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin and Alogliptin, as well as structurally unrelated compounds.
Comparative Analysis of Assay Performance
The following tables summarize the quantitative performance data from various validated bioanalytical methods for Vildagliptin, categorized by the internal standard used.
Table 1: Vildagliptin Assays using this compound as Internal Standard
| Parameter | Human Plasma | Rat Plasma | Reference(s) |
| Linearity Range (ng/mL) | 0.2 - 160 | 7.06 - 3023.81 | [1][2],[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 7.06 | [1][2],[3] |
| Precision (% CV) | < 15% | < 9% | [1][2],[3] |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | [1][2],[3] |
| Recovery (%) | 89.58 - 92.26 | Not explicitly stated | [1][2] |
Table 2: Vildagliptin Assays using Alternative Internal Standards
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Recovery (%) | Reference(s) |
| Sitagliptin | Rat Plasma | Not explicitly stated | 0.31 (LOD) | Not explicitly stated | Assay > 93% | Not explicitly stated | [4] |
| Alogliptin | Human Plasma | 5 - 300 | 5 | < 15% | Within ± 15% | Not explicitly stated | |
| Repaglinide | Rat Plasma | 1.57 - 501.21 | 1.57 | < 11.7% | Not explicitly stated | Not explicitly stated | |
| Tolbutamide | Plasma | 10 - 120 (µg/mL) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| ¹³C-¹⁵N-Vildagliptin | Human Plasma | 1.11 - 534.0 | 1.11 | 0.9 - 8.5% | 99.8 - 109.3% | Not explicitly stated | [5] |
Experimental Protocols
Key Experiment: Bioanalytical Method for Vildagliptin in Human Plasma using this compound
This section details a representative experimental protocol for the quantification of Vildagliptin in human plasma using LC-MS/MS with this compound as the internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex mix the samples.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water) to remove interferences.
-
Elute Vildagliptin and this compound with a suitable elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reverse-phase column is commonly used (e.g., Cosmosil CN (150 x 4.6 mm, 5 μm))[1][2].
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 5.0) and an organic solvent (e.g., methanol) is typically employed[1][2].
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point[1][2].
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is generally used for Vildagliptin analysis[1][2][3].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Source Parameters: Parameters such as nebulizer gas, curtain gas, collision gas, and ion spray voltage are optimized to achieve the best signal intensity.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a Vildagliptin bioanalytical assay.
Caption: A typical workflow for the bioanalysis of Vildagliptin in plasma.
Caption: Mechanism of action of Vildagliptin via DPP-4 inhibition.
Discussion on Specificity and Selectivity
The superior performance of this compound as an internal standard is rooted in its chemical and physical similarity to Vildagliptin. The deuterium labels add mass to the molecule, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, but they do not significantly alter its chromatographic retention time or extraction efficiency. This near-identical behavior is crucial for correcting analytical variability.
In contrast, alternative internal standards, while often more readily available and less expensive, can introduce inaccuracies. For example:
-
Structural Analogs (e.g., Sitagliptin, Alogliptin): While these compounds belong to the same therapeutic class, differences in their chemical structures can lead to variations in extraction recovery and ionization efficiency compared to Vildagliptin. This can result in a less accurate quantification, especially in complex biological matrices where matrix effects are prominent.
-
Structurally Unrelated Compounds (e.g., Repaglinide, Tolbutamide): The use of such compounds as internal standards is generally not recommended for LC-MS/MS bioanalysis. Their significantly different chemical properties mean they are unlikely to effectively compensate for variations in the analytical process for Vildagliptin, leading to a higher risk of inaccurate and imprecise results.
The data presented in the comparison tables support these principles. Assays utilizing this compound consistently demonstrate low limits of quantification, excellent precision, and high accuracy. While some methods with alternative internal standards show acceptable performance, the use of a stable isotope-labeled internal standard provides a higher degree of confidence in the generated data.
References
Safety Operating Guide
Proper Disposal of Vildagliptin-d7 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of Vildagliptin-d7, a deuterated analogue of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, is a critical aspect of laboratory safety and environmental responsibility. As a research chemical, its disposal must adhere to strict guidelines to prevent potential environmental contamination and ensure workplace safety. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in a laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] In the event of a spill, contain the material and transfer it to a designated chemical waste container for disposal in accordance with local regulations.[1][2]
Quantitative Data and Hazard Profile
| Property | Information | Citation |
| Chemical Name | (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine-2,3,3,4,4,5,5-d7-carbonitrile | [3] |
| CAS Number | 1133208-42-0 | [3] |
| Primary Hazard | May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4, H413) | [3] |
| Environmental Precautions | Avoid release to the environment. Do not allow product to reach sewage system or ground water.[3][4] | [3][4] |
| Disposal Consideration | Must not be disposed of together with household garbage. Disposal must be made according to official regulations.[3][4] | [3][4] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached as a controlled process, ensuring segregation and clear identification of the waste stream. The following protocol is a general guideline based on best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
Step 1: Waste Identification and Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated solid chemical waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.
-
Step 2: Waste Accumulation and Storage
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the first waste was added.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.
Step 3: Disposal Request and Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (as per institutional policy), contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider.
-
Provide Information: Be prepared to provide detailed information about the waste, including the chemical name and quantity, as indicated on the label.
-
Licensed Disposal: Your EHS department will arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company.[5] These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration with flue gas scrubbing.[6][7]
Important Note: Never dispose of this compound down the drain or in the regular trash.[3][4] This is to prevent the release of the substance into the aquatic environment, where it may cause long-lasting harm.[3]
Experimental Workflow for Waste Preparation
The following diagram illustrates the general workflow for preparing this compound waste for disposal.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
Essential Safety and Logistical Information for Handling Vildagliptin-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Vildagliptin-d7 in a laboratory setting. Due to its nature as a potent pharmaceutical compound, a conservative approach to safety is paramount. The following procedures are based on established guidelines for handling high-potency active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other laminate material resistant to chemical permeation. Solid front, long sleeves, and tight-fitting cuffs.[1][2] | Provides a barrier against spills and contamination of personal clothing.[1] |
| Hand Protection | Double Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy-rated gloves (ASTM D6978).[2][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1] | Minimizes the risk of exposure through tears or punctures. Double gloving provides an additional layer of protection.[1] |
| Eye/Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles.[4][5] A face shield should be worn over the goggles, especially when handling powders or solutions.[6] | Protects against splashes, aerosols, and airborne particles.[1][7] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required when handling the powder form of this compound.[4][8] An N95 or higher-rated respirator is recommended.[3][7] | Prevents inhalation of fine powder, which is a primary route of exposure for potent compounds.[9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures such as weighing and solution preparation.
1. Preparation and Area Setup:
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box.[4]
-
Restricted Access: The designated area should be clearly marked, and access should be restricted to authorized personnel only.
-
Decontamination Supplies: Ensure that a spill kit and appropriate decontamination solutions (e.g., 70% ethanol) are readily available.
2. Weighing the Compound:
-
Engineering Controls: Use a balance with a draft shield inside a chemical fume hood or other ventilated enclosure.
-
Aliquotting: Weigh the smallest amount of material necessary for the experiment to minimize waste and potential exposure.
-
Technique: Use careful handling techniques to avoid generating dust. Do not pour the powder; use a spatula or other appropriate tool.
3. Solution Preparation:
-
Solvent Selection: Vildagliptin is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).
-
Dissolving: Add the solvent to the vial containing the weighed this compound. Cap the vial securely before agitating to dissolve the compound.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that came into contact with this compound.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste (unused powder, contaminated PPE, etc.) | Place in a clearly labeled, sealed container for hazardous chemical waste.[10] This waste must be disposed of through a licensed hazardous waste disposal company.[6][11] |
| Liquid Waste (solutions, contaminated solvents) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6] Dispose of through a licensed hazardous waste disposal company.[11] |
| Sharps (needles, contaminated glassware) | Place in a puncture-resistant sharps container labeled for hazardous chemical waste.[10] |
All disposal must be in accordance with local, state, and federal regulations.[5][11]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
